molecular formula C9H10O2S B108241 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 19156-54-8

4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B108241
CAS No.: 19156-54-8
M. Wt: 182.24 g/mol
InChI Key: TUZZQEHPGHKGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZZQEHPGHKGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354275
Record name 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19156-54-8
Record name 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, fused ring system serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this core structure have shown promising activity as modulators of key biological targets, including Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), the RhoA/ROCK pathway, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), indicating its potential in the treatment of inflammatory diseases, cancer, and metabolic disorders. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, aimed at supporting further research and development in this field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is presented below. These properties are crucial for its handling, characterization, and application in chemical synthesis and biological assays.

PropertyValueReference
Molecular Formula C₉H₁₀O₂S[1]
Molecular Weight 182.24 g/mol [1]
Appearance Solid[1]
Melting Point 179-184 °C[1]
Boiling Point Not available
pKa Estimated to be similar to thiophene-3-carboxylic acid (~3.5-4.5)
Solubility Generally soluble in organic solvents such as ethanol, methanol, DMSO, and chloroform. Limited solubility in water.[2][3]

Synthesis

The synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is typically achieved through a two-step process involving the Gewald reaction followed by hydrolysis.

Experimental Protocol:

Step 1: Gewald Reaction for Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

The Gewald reaction is a multi-component reaction that provides a straightforward route to substituted 2-aminothiophenes.[4][5][6]

  • Reactants: Cyclohexanone, ethyl cyanoacetate, and elemental sulfur.

  • Base Catalyst: A weak base such as morpholine or diethylamine.

  • Solvent: Ethanol or methanol.

  • Procedure:

    • To a stirred mixture of cyclohexanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents) and a catalytic amount of morpholine.

    • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature. The product, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, will often precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.

Step 2: Hydrolysis to 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid

The ester intermediate is then hydrolyzed to the corresponding carboxylic acid.

  • Reactants: Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and a strong base like sodium hydroxide or potassium hydroxide.

  • Solvent: A mixture of ethanol and water.

  • Procedure:

    • Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20%).

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

    • After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3.

    • The carboxylic acid will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry thoroughly.

Below is a DOT script representation of the synthesis workflow.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Hydrolysis reactants Cyclohexanone + Ethyl Cyanoacetate + Sulfur catalyst Morpholine in Ethanol reactants->catalyst reflux1 Reflux catalyst->reflux1 product1 Ethyl 2-amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxylate reflux1->product1 base NaOH / Ethanol-Water product1->base Intermediate reflux2 Reflux base->reflux2 acidification Acidification (HCl) reflux2->acidification final_product 4,5,6,7-Tetrahydro-1-benzothiophene- 3-carboxylic acid acidification->final_product

Synthesis workflow for the target compound.

Chemical Reactivity and Stability

The chemical reactivity of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is primarily dictated by the carboxylic acid functional group and the electron-rich thiophene ring.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental for the synthesis of various derivatives for structure-activity relationship (SAR) studies.

  • Thiophene Ring: The thiophene ring is susceptible to electrophilic substitution reactions, although the presence of the deactivating carboxyl group at the 3-position will direct incoming electrophiles to the 2-position. The tetrahydro-benzo fused ring influences the aromaticity and reactivity of the thiophene core.

  • Stability: The compound is generally stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing agents or high temperatures may lead to degradation.

Spectroscopic Properties

The structural elucidation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and its derivatives relies on standard spectroscopic techniques.

Spectroscopic TechniqueExpected Features
¹H NMR - A broad singlet for the carboxylic acid proton (δ 10-13 ppm).- A singlet for the proton at the 2-position of the thiophene ring (δ ~7-8 ppm).- Multiplets for the eight protons of the tetrahydro-benzo fused ring (δ ~1.7-2.8 ppm).
¹³C NMR - A signal for the carboxylic carbon (δ ~165-175 ppm).- Signals for the thiophene ring carbons (δ ~120-140 ppm).- Signals for the sp³ hybridized carbons of the cyclohexene ring (δ ~20-30 ppm).
Infrared (IR) - A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (1680-1710 cm⁻¹).- C-H stretching bands for the aromatic and aliphatic protons.- C-S stretching vibrations.[7]
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight of the compound (m/z = 182.24).- Fragmentation patterns involving the loss of the carboxyl group and cleavage of the tetrahydro-benzo ring.

Biological Activity and Signaling Pathways

Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid have been identified as modulators of several important signaling pathways, highlighting their therapeutic potential.

  • RORγt Modulation: Certain derivatives act as inverse agonists of RORγt, a key transcription factor in the differentiation of Th17 cells.[8] By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17, making them potential candidates for the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis.[9][10]

  • RhoA/ROCK Pathway Inhibition: Some derivatives have been shown to target the RhoA/ROCK signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, migration, and invasion.[11][12][13] Inhibition of this pathway can lead to anti-cancer effects.

  • SREBP-1c Pathway Inhibition: A derivative of this scaffold has been reported to inhibit the SREBP-1c pathway, a key regulator of lipid metabolism.[8][14][15][16] This suggests a potential application in the treatment of metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.

Below is a simplified representation of the RORγt signaling pathway, a key target for derivatives of this compound.

G cluster_0 Cytokine Signaling cluster_1 RORγt Regulation cluster_2 Th17 Differentiation & Cytokine Production TGFb TGF-β STAT3 STAT3 TGFb->STAT3 IL6 IL-6 IL6->STAT3 RORgt RORγt STAT3->RORgt Activation Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17 Th17->IL17 Inhibitor 4,5,6,7-Tetrahydro-1-benzothiophene -3-carboxylic acid Derivatives Inhibitor->RORgt Inhibition

RORγt signaling pathway and the inhibitory action of the derivatives.

Conclusion

4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid represents a privileged scaffold in medicinal chemistry. Its straightforward synthesis and the versatility of its chemical functional groups allow for the generation of diverse libraries of compounds for biological screening. The demonstrated activity of its derivatives against key signaling pathways implicated in various diseases underscores the importance of further investigation into this chemical entity. This guide provides a foundational understanding of its chemical properties and biological relevance to aid researchers in the design and development of novel therapeutics based on this promising core structure.

References

Spectroscopic Analysis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. Due to the limited availability of published spectroscopic data for the title compound, this report presents data for the closely related analogue, 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid , to provide representative spectral characteristics. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed, offering a foundational understanding for the characterization of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.

Table 1: NMR Spectroscopic Data

Compound: 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid[1] Solvent: CDCl₃

¹H NMR ¹³C NMR
Chemical Shift (δ/ppm) Description Chemical Shift (δ/ppm) Assignment
1.82–1.85(m, 4H)168.73C=O
2.41(s, 3H)146.84Aromatic Carbon
2.48–2.50(t, 2H)144.08Aromatic Carbon
2.77–2.79(t, 2H)137.38Aromatic Carbon
122.31Aromatic Carbon
25.54Aliphatic Carbon
24.38Aliphatic Carbon
22.90Aliphatic Carbon
22.21Aliphatic Carbon
13.62Methyl Carbon
Table 2: IR Spectroscopic Data

Compound: 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid[1]

Wavenumber (cm⁻¹) Assignment
1638C=O (Carboxylic Acid)
1276C-O (strong)
2932, 2836C-H (aliphatic, CH₃-)
2193, 2169C-H (aliphatic)
Table 3: Mass Spectrometry Data

Compound: 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid[1] Ionization Method: Electron Ionization (EI)

m/z Assignment
195[M-1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of organic compounds involves the following steps:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a clean NMR tube.

  • Instrumentation: The spectrum is recorded on a 400 MHz NMR spectrometer.

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to one peak per unique carbon atom.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the KBr pellet method is a common technique for obtaining an IR spectrum:

  • Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle.

  • Pellet Formation: The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common method for determining the molecular weight and fragmentation pattern of organic compounds:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Structure_Confirmation Structure Confirmation Structure_Elucidation->Structure_Confirmation Data_Analysis->Structure_Elucidation

Caption: A flowchart illustrating the general workflow from compound synthesis to structural confirmation.

References

Crystal Structure of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential, acting as modulators of key biological targets. Notably, these compounds have been investigated as inverse agonists of the Retinoic Acid receptor-related Orphan Receptor gamma t (RORγt), a critical target in autoimmune diseases, and as inhibitors of MsbA, an ATP-binding cassette (ABC) transporter essential for lipopolysaccharide transport in Gram-negative bacteria, highlighting their potential as novel anti-inflammatory and antibacterial agents.

Understanding the three-dimensional structure of these molecules at an atomic level is paramount for structure-based drug design and for elucidating their mechanism of action. X-ray crystallography provides definitive insights into the solid-state conformation, intramolecular interactions, and intermolecular packing of these derivatives, which in turn influence their physicochemical properties and biological activity.

This technical guide provides a comprehensive overview of the crystal structures of various derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. It is important to note that while extensive crystallographic data is available for a range of derivatives, the crystal structure of the parent compound, 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, is not publicly available in the searched crystallographic databases as of the time of this writing. This guide therefore focuses on the structurally characterized derivatives, presenting their crystallographic data in a comparative format, detailing the experimental protocols for their synthesis and structure determination, and visualizing relevant biological pathways and experimental workflows.

Data Presentation: Crystallographic Data of 4,5,6,7-tetrahydro-1-benzothiophene Derivatives

The following tables summarize the key crystallographic parameters for several derivatives of 4,5,6,7-tetrahydro-1-benzothiophene. These derivatives feature modifications at the 2- and 3-positions of the benzothiophene core, as well as on the saturated carbocyclic ring.

Table 1: Crystal Data and Structure Refinement for 2-Amino-3-carbonitrile Derivatives

Parameter2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Formula C₉H₁₀N₂SC₁₀H₁₂N₂SC₉H₈N₂OS
Molar Mass 178.25 g/mol 192.29 g/mol 192.24 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 10.4274(3)9.0415(2)7.2986(3)
b (Å) 8.1487(3)8.3294(2)8.7555(3)
c (Å) 13.2342(4)13.1283(3)14.7307(6)
β (°) 126.937(2)90.169(2)94.151(1)
Volume (ų) 898.81(5)988.69(4)938.87(6)
Z 444
Temperature (K) 295123296
Radiation Mo KαMo KαMo Kα

Table 2: Crystal Data and Structure Refinement for 3-Carboxylate Ester Derivatives

ParameterEthyl 2-acetylamino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateEthyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Formula C₁₃H₁₇NO₃SC₁₈H₁₉NO₃S
Molar Mass 267.34 g/mol 329.40 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.4267(4)8.1061(2)
b (Å) 16.6554(7)10.6593(3)
c (Å) 8.0961(3)19.0554(5)
β (°) 109.610(1)92.500(1)
Volume (ų) 1324.43(9)1644.92(8)
Z 44
Temperature (K) 296296
Radiation Mo KαMo Kα

Experimental Protocols

Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes. The synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and its analogues typically proceeds via the reaction of a cyclic ketone (e.g., cyclohexanone), an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst.

General Procedure:

  • A mixture of the cyclic ketone (1 equivalent), the active methylene nitrile (1 equivalent), and a catalytic amount of a base (e.g., morpholine or triethylamine) in a suitable solvent (e.g., ethanol or methanol) is stirred at room temperature or heated to reflux.

  • Elemental sulfur (1.1 equivalents) is added to the reaction mixture.

  • The reaction is heated to reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of methanol and chloroform) to yield the desired 2-aminothiophene derivative.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product ketone Cyclic Ketone mixing Mixing and Heating ketone->mixing nitrile Active Methylene Nitrile nitrile->mixing sulfur Elemental Sulfur sulfur->mixing base Base Catalyst base->mixing reflux Reflux mixing->reflux cooling Cooling and Precipitation reflux->cooling filtration Filtration cooling->filtration recrystallization Recrystallization filtration->recrystallization product 2-Aminothiophene Derivative recrystallization->product G cluster_exp Experimental Steps cluster_analysis Data Analysis and Structure Solution cluster_output Final Output crystal_growth Single Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure G cytokines Cytokines (e.g., IL-6, TGF-β) stat3 STAT3 Activation cytokines->stat3 rorgt RORγt Expression and Activity stat3->rorgt th17 Th17 Cell Differentiation rorgt->th17 il17 IL-17 Production th17->il17 inflammation Inflammation il17->inflammation inhibitor Tetrahydro-benzothiophene Derivative (Inverse Agonist) inhibitor->rorgt Inhibition G cluster_membrane Inner Membrane cytoplasm Cytoplasm periplasm Periplasm msba_inward MsbA (Inward-facing) msba_outward MsbA (Outward-facing) msba_inward->msba_outward Conformational Change adp_pi 2 ADP + 2 Pi msba_inward->adp_pi msba_outward->msba_inward ATP Hydrolysis & Reset lps_peri LPS msba_outward->lps_peri LPS Release lps_cyto LPS lps_cyto->msba_inward LPS Binding atp 2 ATP atp->msba_inward ATP Binding inhibitor Tetrahydro-benzothiophene Derivative (Inhibitor) inhibitor->msba_inward Inhibition inhibitor->msba_outward Inhibition

Solubility Profile of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and its derivatives. Due to a lack of publicly available quantitative solubility data for the parent compound, this document focuses on the solubility characteristics of its 2,3-derivatives, which have been investigated for their role as modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). This information is crucial for researchers in drug development and medicinal chemistry.

Quantitative Solubility Data of 4,5,6,7-tetrahydro-1-benzothiophene Derivatives

While specific quantitative solubility data for 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in various organic solvents remains largely unpublished, studies on its 2,3-derivatives provide valuable insights into the solubility behavior of this class of compounds. The following table summarizes the available solubility data for these derivatives at different pH levels.

Compound DerivativepHMaximum Solubility (µM)Solubility Trend with Decreasing pH
Derivative 1 7.440Decreases
Derivative 2 7.4-Good solubility at neutral and acidic pH
Derivative 3 7.4-Good solubility at neutral and acidic pH
Derivative 4 7.4-Good solubility at neutral and acidic pH
Derivative 5 7.4-Solubility is not affected by pH changes
Derivative 6 7.4-Inversely proportional to pH changes
Derivative 7 7.4-Inversely proportional to pH changes
Derivative 8 7.4-Inversely proportional to pH changes
Derivative 9 7.4-Inversely proportional to pH changes
Derivative 10 7.4-Inversely proportional to pH changes
Derivative 11 7.4-Inversely proportional to pH changes
Derivative 12 7.4-Inversely proportional to pH changes

Note: The specific structures of the individual derivatives are detailed in the original research publications.

Experimental Protocols for Solubility Determination

The solubility of the 4,5,6,7-tetrahydro-1-benzothiophene derivatives was likely determined using high-throughput kinetic solubility assays. These methods are standard in early drug discovery to assess the solubility of compounds. The following are detailed methodologies for two common types of kinetic solubility assays.

Nephelometric Assay

This method measures the amount of light scattered by undissolved particles in a solution to determine the point of precipitation.

  • Stock Solution Preparation: A stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is added to a microtiter plate and serially diluted with the aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH).

  • Incubation: The plate is incubated for a set period, often around 2 hours, to allow for precipitation.

  • Measurement: A nephelometer is used to measure the turbidity of each well. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Direct UV/Vis Spectroscopy Assay

This method quantifies the concentration of the compound remaining in solution after any precipitate is removed.

  • Solution Preparation: A known concentration of the test compound is prepared by adding a small volume of the DMSO stock solution to the aqueous buffer.

  • Equilibration: The solution is incubated to allow for any precipitation to occur.

  • Separation: The solution is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using UV/Vis spectroscopy by measuring the absorbance at the compound's λmax and comparing it to a standard curve.

Visualizing Key Processes

To further aid in the understanding of the context in which the solubility of these compounds is critical, the following diagrams illustrate a key signaling pathway they modulate and a typical experimental workflow for solubility assessment.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Naive T-Cell cluster_th17 Th17 Cell cluster_inflammation Inflammatory Response TGF-beta TGF-beta STAT3 STAT3 TGF-beta->STAT3 Activates IL-6 IL-6 IL-6->STAT3 Activates IL-23 IL-23 RORgt_active Active RORγt IL-23->RORgt_active Maintains/Expands RORgt RORγt STAT3->RORgt Induces Expression IL17A IL-17A Inflammation Inflammation IL17A->Inflammation IL17F IL-17F IL17F->Inflammation IL22 IL-22 IL22->Inflammation RORgt_active->IL17A Promotes Transcription RORgt_active->IL17F Promotes Transcription RORgt_active->IL22 Promotes Transcription Compound 4,5,6,7-tetrahydro-1-benzothiophene -3-carboxylic acid derivatives Compound->RORgt_active Inhibits

Caption: RORγt signaling pathway in Th17 cell differentiation.

Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Compound Stock (in DMSO) C Add Stock to Buffer in Microplate A->C B Prepare Aqueous Buffer (e.g., PBS at desired pH) B->C D Incubate to Allow Precipitation C->D E1 Nephelometry: Measure Light Scattering D->E1 E2 Direct UV: Filter/Centrifuge D->E2 G1 Determine Precipitation Point E1->G1 F2 Measure Absorbance of Supernatant E2->F2 G2 Calculate Concentration from Standard Curve F2->G2 H Report Kinetic Solubility G1->H G2->H

Caption: Experimental workflow for kinetic solubility determination.

A Technical Guide to the Gewald Synthesis of Tetrahydrobenzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the Gewald reaction, a cornerstone of heterocyclic chemistry, with a specific focus on its application in the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes. These structures are significant scaffolds in medicinal chemistry and material science. This guide details the reaction mechanism, presents quantitative data from various synthetic methodologies, and provides a representative experimental protocol.

The Core Mechanism

The Gewald reaction is a multi-component condensation that efficiently produces polysubstituted 2-aminothiophenes.[1][2][3] When a cyclohexanone derivative is used as the carbonyl component, the reaction yields 4,5,6,7-tetrahydrobenzo[b]thiophenes. The process involves a ketone, an α-cyanoester or dinitrile, and elemental sulfur, typically catalyzed by a secondary amine base such as morpholine or piperidine.[1][4] The mechanism, elucidated decades after the reaction's discovery, proceeds through several key stages.[1][5]

The reaction is initiated by a Knoevenagel condensation, which is then followed by the addition of sulfur, ring closure, and tautomerization.[1][6] The final cyclization of the monosulfide intermediate to form the stable thiophene ring is the primary thermodynamic driving force for the entire process.[7][8]

Step-by-Step Mechanistic Pathway:
  • Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the ketone (cyclohexanone, 1 ) and the active methylene compound (e.g., malononitrile, 2 ). The amine base deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate, cyclohexylidene-malononitrile (3 ).[1][5][6]

  • Sulfur Addition: Elemental sulfur (S₈) is activated by the base. The precise mechanism of sulfur addition is complex and not definitively known, but it is postulated to involve the formation of a sulfur-amine adduct or polysulfides.[7][9] This activated sulfur species acts as an electrophile and is added to the α-carbon of the Knoevenagel intermediate (3 ), forming a thiolate intermediate (4 ).[6]

  • Intramolecular Cyclization: The intermediate (4 ) undergoes a Thorpe-Ziegler type of intramolecular cyclization. The negatively charged sulfur atom (thiolate) nucleophilically attacks the carbon of one of the nitrile groups, forming a five-membered ring imine intermediate (5 ).[10]

  • Tautomerization: The cyclic intermediate (5 ) rapidly undergoes tautomerization to form the thermodynamically stable 2-aminothiophene ring system, yielding the final product, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (6 ).[1][5]

Mechanistic Diagram

Gewald_Mechanism Mechanism of the Gewald Synthesis of Tetrahydrobenzothiophenes cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 Cyclohexanone (1) i1 Knoevenagel Adduct (3) (Cyclohexylidene-malononitrile) r1->i1 Knoevenagel Condensation + Base - H₂O r2 Malononitrile (2) r2->i1 Knoevenagel Condensation + Base - H₂O r3 Sulfur (S₈) i2 Thiolate Intermediate (4) r3->i2 Sulfur Addition + Base r4 Base (e.g., Morpholine) i1->i2 Sulfur Addition + Base i3 Cyclized Imine (5) i2->i3 Intramolecular Cyclization p1 2-Amino-3-cyano-4,5,6,7- tetrahydrobenzo[b]thiophene (6) i3->p1 Tautomerization

Caption: Reaction mechanism of the Gewald synthesis.

Quantitative Data Presentation

The efficiency of the Gewald synthesis can be influenced by reaction conditions, such as the choice of catalyst, solvent, and energy input (conventional heating, microwave irradiation, or mechanochemistry).[1][11] Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve yields.[1][3]

Starting MaterialsCatalyst/Solvent/MethodTimeYield (%)Reference
Cyclohexanone, Malononitrile, SulfurMorpholine / Ethanol / Conventional Heating (Reflux)2-3 h~85-95%[10][12]
Cyclohexanone, Ethyl Cyanoacetate, SulfurMorpholine / Ethanol / Conventional Heating (Reflux)2-3 h~80-90%[12]
Acetophenone, Malononitrile, SulfurMorpholine / Solvent-Free / Ball Milling (130°C)6-8 h14-53%[11][13]
Various Ketones, Malononitrile, SulfurKF-Alumina / Solvent-Free / Microwave Irradiation20 min55-92%[14]
Cyclohexanone, Malononitrile, SulfurPiperidinium Borate (20 mol%) / EtOH:H₂O / 100°C20 min96%[10]
Cyclohexanone, Ethyl Cyanoacetate, Anisidines, SulfurMicrowave Assisted Organic Synthesis (MAOS)8-10 minGood[3]

Experimental Protocols

This section provides a representative methodology for the synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, a common product derived from the Gewald reaction.

Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene

Materials:

  • Cyclohexanone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.5 eq)

  • Ethanol (as solvent)

Procedure:

  • A mixture of cyclohexanone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and morpholine (0.5 eq) is prepared in ethanol.[12]

  • The reaction mixture is stirred and heated under reflux for approximately 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • Upon completion, the reaction mixture is cooled to room temperature.[12]

  • The resulting precipitate is collected by filtration, washed thoroughly with cold ethanol to remove any unreacted starting materials and impurities.[12]

  • The crude product is then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[12]

  • The structure and purity of the product are confirmed using spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR, IR) and melting point analysis.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Gewald Synthesis A 1. Reagent Preparation (Ketone, Nitrile, Sulfur, Base, Solvent) B 2. Reaction Setup (Mixing and Heating/Reflux) A->B Combine Reagents C 3. Work-up (Cooling, Filtration, Washing) B->C Reaction Complete D 4. Purification (Recrystallization) C->D Crude Product E 5. Analysis (Spectroscopy, M.P. Analysis) D->E Pure Product

Caption: A typical workflow for Gewald synthesis and purification.

References

An In-depth Technical Guide on 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, including its chemical identifiers, physical properties, and its role in the synthesis of potent biological modulators. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identifiers and Properties

4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic building block used in chemical synthesis.[1] Its primary identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 19156-54-8[1][2][3]
Molecular Formula C₉H₁₀O₂S[1][2]
IUPAC Name 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Synonym 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid[2]
InChI 1S/C9H10O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H,10,11)[2]
InChIKey TUZZQEHPGHKGRJ-UHFFFAOYSA-N[2]
SMILES OC(=O)c1csc2CCCCc12[2]
PubChem Substance ID 329766844[2]
MDL Number MFCD00652575[2]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 182.24 g/mol [1][2]
Physical Form Solid[2]
Melting Point 179-184 °C[2]
Assay Purity ≥ 97%[2]
Storage Class 11 (Combustible Solids)[2]

Role in Drug Discovery and Experimental Protocols

Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid have been identified as potent modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt).[4] RORγt is a significant drug target for a range of conditions, including inflammatory diseases, autoimmune disorders, metabolic diseases, and certain types of cancer.[4] The core chemical structure serves as a scaffold for creating a library of compounds with potential therapeutic applications.

The following is a generalized experimental protocol for the synthesis of amide derivatives from 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, based on methodologies described in the literature for creating RORγt modulators.[4]

Objective: To synthesize an amide derivative of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid for screening as a potential RORγt modulator.

Materials:

  • 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

  • A selected amine (e.g., 1-benzylpiperazine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • An appropriate solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • In a reaction vessel, dissolve 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the chosen solvent.

  • Add the selected amine to the solution.

  • Introduce the coupling agent, HATU, to the mixture.

  • Add DIPEA as a base to facilitate the reaction.

  • Stir the reaction mixture at room temperature for a specified period until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product is isolated and purified using standard techniques like column chromatography.

This amide formation reaction is a versatile method for producing a diverse range of derivatives for further biological evaluation.[4]

Visualization of the Drug Discovery Workflow

The following diagram illustrates the logical workflow from the core compound to its potential therapeutic application as an RORγt modulator.

DrugDiscoveryWorkflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_application Therapeutic Potential Core 4,5,6,7-tetrahydro-1- benzothiophene-3-carboxylic acid (Scaffold) Derivative Amide Derivatives Core->Derivative Amide Formation (HATU, DIPEA) Amine Amine Library Amine->Derivative Assay In Vitro Assays (TR-FRET, FP) Derivative->Assay Screening Target RORγt Target Target->Assay Binding Outcome Inverse Agonism Assay->Outcome Disease Treatment of Inflammatory & Autoimmune Diseases Outcome->Disease

Caption: Drug discovery workflow for RORγt modulators.

References

Methodological & Application

Application Notes: 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid as a RORγt Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that serves as a master regulator of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells are crucial for immune responses against certain pathogens but are also implicated in the pathophysiology of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, due to their production of pro-inflammatory cytokines like Interleukin-17A (IL-17A).[1][3] Consequently, RORγt has emerged as a significant therapeutic target for these conditions. Inverse agonists of RORγt are small molecules that suppress the receptor's constitutive activity, leading to a reduction in Th17 cell differentiation and IL-17A production. This document provides detailed information and protocols for the use of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and its derivatives as RORγt inverse agonists.

Mechanism of Action

RORγt, upon binding to its response elements (ROREs) in the promoter regions of target genes, recruits coactivator proteins to initiate transcription.[4][5] RORγt inverse agonists, such as derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, bind to the ligand-binding domain of RORγt. This binding induces a conformational change in the receptor that prevents the recruitment of coactivators and instead promotes the binding of co-repressor complexes.[4][5][6] This switch from coactivator to co-repressor engagement leads to the suppression of RORγt-mediated gene transcription, thereby inhibiting Th17 cell differentiation and the production of IL-17A and other pro-inflammatory cytokines.[4][6]

Applications

  • Studying Autoimmune Disease Pathways: As a selective RORγt inverse agonist, this compound can be used as a tool to investigate the role of the RORγt/Th17/IL-17 axis in various in vitro and in vivo models of autoimmune diseases.

  • High-Throughput Screening: The compound can serve as a reference in high-throughput screening campaigns to identify novel RORγt modulators.

  • Drug Discovery and Development: The 4,5,6,7-tetrahydro-1-benzothiophene scaffold represents a promising starting point for the development of novel therapeutics targeting RORγt for the treatment of autoimmune disorders.

Data Presentation

While specific data for 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is not publicly available, studies on its 2,3-derivatives have demonstrated potent RORγt inverse agonist activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these derivatives from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Compound IDRORγt TR-FRET IC50 (nM)
Derivative 1 1.2
Derivative 2 0.8
Derivative 3 3.5
Derivative 4 0.5
Derivative 5 2.1
Derivative 6 4.8

Note: The data presented is for 2,3-derivatives of 4,5,6,7-tetrahydro-1-benzothiophene and is intended to be representative of the potency of this chemical class.

Mandatory Visualizations

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R TGF-beta TGF-beta TGF-betaR TGF-betaR TGF-beta->TGF-betaR STAT3 STAT3 IL-6R->STAT3 Phosphorylation p-STAT3 p-STAT3 RORgt_gene RORgt_gene p-STAT3->RORgt_gene Transcription RORgt_protein RORgt_protein RORgt_gene->RORgt_protein Translation IL-17_gene IL-17_gene RORgt_protein->IL-17_gene Binds to RORE Co-repressor Co-repressor RORgt_protein->Co-repressor Recruitment IL-17_protein IL-17_protein IL-17_gene->IL-17_protein Transcription & Translation Co-activator Co-activator Co-activator->IL-17_gene Recruitment Co-repressor->IL-17_gene Inhibition Inverse_Agonist 4,5,6,7-tetrahydro-1- benzothiophene- 3-carboxylic acid Inverse_Agonist->RORgt_protein Binds

Caption: RORγt Signaling Pathway and Inverse Agonist Inhibition.

Experimental_Workflow cluster_assay1 Biochemical Assay cluster_assay2 Cell-Based Assay cluster_assay3 Primary Cell Assay A1 TR-FRET Binding Assay A2 Incubate RORγt-LBD, Coactivator Peptide, Test Compound A1->A2 A3 Measure FRET Signal A2->A3 A4 Determine IC50 A3->A4 B1 GAL4 Reporter Assay B2 Transfect HEK293T cells with RORγt-GAL4 & Luciferase Reporter B1->B2 B3 Treat with Test Compound B2->B3 B4 Measure Luciferase Activity B3->B4 B5 Determine IC50 B4->B5 C1 Human Th17 Differentiation C2 Isolate Naive CD4+ T cells C1->C2 C3 Culture with Th17 polarizing cytokines & Test Compound C2->C3 C4 Measure IL-17A in Supernatant (ELISA) C3->C4 C5 Determine IC50 C4->C5

Caption: Experimental Workflow for RORγt Inverse Agonist Characterization.

Experimental Protocols

RORγt TR-FRET Coactivator Recruitment Assay

This assay measures the ability of a test compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

Materials:

  • GST-tagged human RORγt-LBD

  • Terbium (Tb)-labeled anti-GST antibody

  • Fluorescein-labeled SRC1 coactivator peptide

  • Test compound (e.g., 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivative)

  • Assay buffer (e.g., TR-FRET Coregulator Buffer)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute to the desired 2X final concentration in assay buffer.

  • Prepare a 2X mixture of RORγt-LBD and Tb-anti-GST antibody in assay buffer.

  • Prepare a 2X solution of fluorescein-SRC1 peptide in assay buffer.

  • Add 5 µL of the 2X test compound dilution to the wells of the 384-well plate.

  • Add 5 µL of the 2X RORγt-LBD/Tb-anti-GST antibody mixture to each well.

  • Add 10 µL of the 2X fluorescein-SRC1 peptide solution to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~495 nm (Terbium) and ~520 nm (Fluorescein).

  • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

  • Plot the TR-FRET ratio against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

RORγt-GAL4 Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of RORγt in response to a test compound.

Materials:

  • HEK293T cells

  • Expression plasmid for a fusion protein of the GAL4 DNA-binding domain and the RORγt-LBD (pBIND-RORγt-LBD)

  • Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving firefly luciferase expression (pGL4.31)

  • Control plasmid for transfection efficiency (e.g., expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and serum

  • Test compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Co-transfect the cells with the pBIND-RORγt-LBD, pGL4.31, and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubate the cells for an additional 18-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

  • Plot the normalized luciferase activity against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Human Th17 Cell Differentiation and IL-17A Secretion Assay

This primary cell assay evaluates the effect of the test compound on the differentiation of naive CD4+ T cells into Th17 cells and their subsequent IL-17A production.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Naive CD4+ T cell isolation kit

  • RPMI-1640 medium supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine

  • Human Th17 polarizing cytokines: IL-1β, IL-6, IL-23, and TGF-β

  • Anti-human CD3 and anti-human CD28 antibodies

  • Test compound

  • Human IL-17A ELISA kit

  • 96-well cell culture plates

Procedure:

  • Isolate naive CD4+ T cells from human PBMCs using a negative selection kit.

  • Coat a 96-well plate with anti-human CD3 antibody.

  • Seed the naive CD4+ T cells at a density of 1-2 x 10^5 cells/well in the pre-coated plate.

  • Add anti-human CD28 antibody, the Th17 polarizing cytokine cocktail, and serial dilutions of the test compound to the wells.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • After the incubation period, collect the cell culture supernatants.

  • Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.

  • Plot the IL-17A concentration against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

References

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivatives and their subsequent evaluation as potential anticancer agents. This document is intended to serve as a practical guide for researchers in the fields of medicinal chemistry and oncology.

Introduction

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this heterocyclic system have garnered significant attention for their potential as anticancer agents.[1][2] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including those of colorectal and breast cancer.[3][4] Their mechanisms of action are diverse, targeting key cellular pathways involved in cancer progression, such as the RhoA/ROCK pathway and metabolic enzymes like PDK1 and LDHA.[3][4][5][6] This document outlines the synthetic methodologies, primarily based on the versatile Gewald reaction, and provides detailed protocols for assessing the anticancer efficacy of these promising compounds.

Synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Derivatives

The cornerstone for the synthesis of the 4,5,6,7-tetrahydro-1-benzothiophene core is the Gewald multicomponent reaction.[7] This reaction involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a base. For the synthesis of the target scaffold, cyclohexanone is typically used as the ketone component.

General Synthetic Protocol: Gewald Reaction

This protocol describes the synthesis of the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, a key intermediate for further derivatization.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine or other suitable base

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add morpholine (0.5 equivalents) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 78°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile intermediate.

  • The carboxylic acid can be obtained by hydrolysis of the nitrile group under acidic or basic conditions. Further derivatization at the 2-amino group or the 3-carboxylic acid group can be carried out to generate a library of compounds.[3][8]

Diagram of Synthetic Workflow

Synthesis_Workflow reagents Cyclohexanone + Malononitrile + Sulfur intermediate 2-Amino-4,5,6,7-tetrahydro-1- benzothiophene-3-carbonitrile reagents->intermediate Gewald Reaction (Base, Ethanol, Reflux) hydrolysis Hydrolysis intermediate->hydrolysis acid 4,5,6,7-Tetrahydro-1-benzothiophene- 3-carboxylic Acid hydrolysis->acid derivatization Derivatization acid->derivatization derivatives Carboxylic Acid Derivatives derivatization->derivatives

Caption: Synthetic workflow for 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivatives.

Anticancer Evaluation Protocols

The following are detailed protocols for the in vitro evaluation of the synthesized compounds for their anticancer activity.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.[9][10]

Materials:

  • Human cancer cell lines (e.g., HCT-116, LoVo, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate treatment Treat with Compounds (Serial Dilutions) start->treatment incubation Incubate for 48-72h treatment->incubation mtt Add MTT Solution incubation->mtt incubation2 Incubate for 4h mtt->incubation2 dmso Add DMSO incubation2->dmso read Measure Absorbance (570 nm) dmso->read analysis Calculate IC50 Values read->analysis

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is used to determine if the compounds induce apoptosis (programmed cell death).

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.

Protocol 3: Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol determines the effect of the compounds on the cell cycle progression.[9]

Materials:

  • Cancer cell lines

  • Test compounds

  • Propidium iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Data Presentation

The quantitative data from the anticancer assays should be summarized in clear and concise tables for easy comparison of the activity of different derivatives.

Table 1: In Vitro Cytotoxicity of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Derivatives

CompoundHCT-116 IC50 (µM)LoVo IC50 (µM)MDA-MB-231 IC50 (µM)
Derivative 115.520.112.8
Derivative 28.211.57.9
Doxorubicin0.50.80.4

Data are representative and should be replaced with experimental values.

Table 2: Effect of Lead Compound on Cell Cycle Distribution in HCT-116 Cells

Treatment% G0/G1% S% G2/M
Control55.225.119.7
Lead Compound (IC50)20.315.564.2

Data are representative and should be replaced with experimental values.

Signaling Pathway

Several 4,5,6,7-tetrahydro-1-benzothiophene derivatives have been shown to inhibit the RhoA/ROCK signaling pathway, which is crucial for cell proliferation, migration, and invasion.[5][6] Inhibition of this pathway leads to a reduction in the phosphorylation of myosin light chain (MLC), thereby disrupting the formation of stress fibers and impeding cancer cell motility.

Diagram of the RhoA/ROCK Signaling Pathway

RhoA_ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) Actin Actin MLC_P->Actin StressFibers Stress Fiber Formation Actin->StressFibers CellMotility Cell Migration & Invasion StressFibers->CellMotility Inhibitor Benzothiophene Derivative Inhibitor->RhoA Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by benzothiophene derivatives.

Conclusion

The 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivatives represent a promising class of compounds for the development of novel anticancer agents. The synthetic and biological evaluation protocols provided herein offer a robust framework for researchers to explore this chemical space and identify lead candidates for further preclinical and clinical development. The diverse mechanisms of action and potent cytotoxic activities of these compounds underscore their therapeutic potential in oncology.

References

Application of Tetrahydrobenzothiophene Derivatives in Antibacterial Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Tetrahydrobenzothiophene derivatives have surfaced as a promising class of compounds with potent antibacterial activity against a range of pathogenic bacteria. These application notes provide a comprehensive overview of their antibacterial potential, methodologies for their evaluation, and insights into their mechanism of action.

Introduction to Tetrahydrobenzothiophene Derivatives

Tetrahydrobenzothiophene scaffolds are versatile structures in medicinal chemistry, exhibiting a variety of biological activities. In the realm of antibacterial research, these derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Escherichia coli, Pseudomonas aeruginosa, Salmonella, and Staphylococcus aureus.[1][2][3][4] Their mechanism of action is often linked to the inhibition of crucial bacterial processes, such as the biogenesis of lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria.[1][3]

Data Presentation: Antibacterial Activity

The antibacterial efficacy of novel compounds is primarily quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[5][6][7] The following tables summarize the MIC values of representative tetrahydrobenzothiophene derivatives against various bacterial strains, as reported in recent studies.

Table 1: MIC Values (µM) of 2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Derivatives [1][4]

CompoundE. coliP. aeruginosaSalmonellaS. aureus
3b 1.111.000.541.11
3e PotentPotentPotentPotent
3f PotentPotentPotentPotent
3g PotentPotentPotentPotent
3h PotentPotentPotentPotent
3n PotentPotentPotentPotent
3q PotentPotentPotentPotent
Ciprofloxacin StandardStandardStandardStandard
Gentamicin StandardStandardStandardStandard

Note: "Potent" indicates compounds that exhibited excellent in vitro antibacterial efficiency as described in the source. Specific MIC values for these compounds were highlighted as significant but not individually tabulated in the abstract.[1][4]

Table 2: MIC Values (µM) of Novel Tetrahydrobenzothiophene Derivatives [2][3]

CompoundE. coli (ATCC 25922)P. aeruginosa (ATCC 27853)Salmonella (ATCC 12022)S. aureus (ATCC 25922)
3b 1.111.000.541.11
Range for Series 0.64–19.920.72–45.300.54–90.581.11–99.92
Ciprofloxacin ControlControlControlControl
Gentamicin ControlControlControlControl

Table 3: MIC Values (µM) of Chalcone Derivatives Incorporating a Diphenyl Ether Moiety [8]

CompoundS. aureusE. coliSalmonellaP. aeruginosa
5u 25.2333.6333.6333.63
Range for Series 25.23–83.5027.53–76.2529.73–71.7327.53–71.73
Ciprofloxacin Outperformed by 5u against Salmonella & P. aeruginosaOutperformed by 5u against Salmonella & P. aeruginosaOutperformed by 5u against Salmonella & P. aeruginosaOutperformed by 5u against Salmonella & P. aeruginosa
Gentamicin Outperformed by 5u against Salmonella & P. aeruginosaOutperformed by 5u against Salmonella & P. aeruginosaOutperformed by 5u against Salmonella & P. aeruginosaOutperformed by 5u against Salmonella & P. aeruginosa

Experimental Protocols

Protocol 1: Synthesis of 2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Derivatives

This protocol is a generalized procedure based on common synthetic routes for this class of compounds.

Objective: To synthesize a series of tetrahydrobenzothiophene derivatives for antibacterial screening.

Materials:

  • Substituted anilines

  • Substituted benzoyl chlorides

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Appropriate solvents (e.g., Dichloromethane, Pyridine)

  • Reagents for hydrolysis (e.g., Lithium hydroxide, Tetrahydrofuran, Water)

  • Reagents for purification (e.g., Silica gel for column chromatography, solvents for recrystallization)

Procedure:

  • Amide Formation:

    • Dissolve ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in a suitable solvent like pyridine or dichloromethane.

    • Add the desired substituted benzoyl chloride dropwise at 0°C.

    • Allow the reaction mixture to stir at room temperature for several hours until completion (monitored by TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediate by column chromatography or recrystallization.

  • Hydrolysis:

    • Dissolve the purified ester intermediate in a mixture of tetrahydrofuran and water.

    • Add an excess of lithium hydroxide.

    • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with water, and dry to obtain the final 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivative.

  • Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as NMR (¹H and ¹³C), HR-MS, and IR spectroscopy.[2][3]

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the in vitro antibacterial activity of the synthesized compounds.[5][6]

Objective: To determine the lowest concentration of a tetrahydrobenzothiophene derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • Synthesized tetrahydrobenzothiophene derivatives (stock solutions in DMSO)

  • Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 bacterial colonies from a fresh agar plate and inoculate them into a tube of CAMHB.[5][6]

    • Incubate the culture at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.[5]

    • Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.[5]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.[5]

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[5]

    • Seal the plate and incubate at 37°C for 16-20 hours.[5]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5][6]

Protocol 3: Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.

Objective: To evaluate the concentration-dependent antibacterial effect (bacteriostatic vs. bactericidal) of a tetrahydrobenzothiophene derivative.

Materials:

  • Test compound at concentrations relative to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC)

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile tubes or flasks

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

Procedure:

  • Assay Setup:

    • Prepare tubes or flasks containing CAMHB with the test compound at the desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

  • Time-Point Sampling:

    • Incubate the cultures at 37°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.[6]

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.[6]

    • Plate the dilutions onto MHA plates.[6]

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.[6]

    • Plot the log₁₀ CFU/mL versus time for each compound concentration. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

Mechanism of Action: Inhibition of Lipopolysaccharide (LPS) Biogenesis

Several studies suggest that tetrahydrobenzothiophene derivatives exert their antibacterial effect, particularly against Gram-negative bacteria, by inhibiting the LPS biogenesis pathway.[1] This pathway is essential for the integrity of the bacterial outer membrane.[3] Key enzymes in this pathway, such as LpxC and the ATP-dependent flippase MsbA, are attractive targets for novel antibiotics.[3] Tetrahydrobenzothiophene derivatives have been identified as potential inhibitors of these targets.[3]

Logical Workflow for Antibacterial Drug Discovery with Tetrahydrobenzothiophene Derivatives

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization a Design of Novel Tetrahydrobenzothiophene Derivatives b Chemical Synthesis & Purification a->b c Structural Characterization (NMR, MS) b->c d Primary Screening: MIC Determination (Broth Microdilution) c->d e Secondary Screening: Time-Kill Assays d->e f Cytotoxicity Assays (e.g., against human cell lines) d->f g Target Identification (e.g., LPS Biogenesis) e->g h Enzyme Inhibition Assays (e.g., LpxC, MsbA) g->h i Molecular Modeling & Docking g->i j Structure-Activity Relationship (SAR) Studies h->j i->j k ADME/Tox Profiling j->k l In Vivo Efficacy Studies (Animal Models) k->l

Caption: Workflow for the discovery and development of tetrahydrobenzothiophene-based antibacterial agents.

Proposed Signaling Pathway Inhibition: LPS Biogenesis

cluster_IM Inner Membrane UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA LpxC LpxC LpxA->LpxC LpxD LpxD LpxC->LpxD LpxH LpxH LpxD->LpxH LpxB LpxB LpxH->LpxB Kdo Kdo Transferases LpxB->Kdo Lipid_A_core Lipid A-core Kdo->Lipid_A_core MsbA MsbA Flippase Lipid_A_core->MsbA Outer_Membrane Outer Membrane MsbA->Outer_Membrane Translocation Inhibitor Tetrahydrobenzothiophene Derivatives Inhibitor->LpxC Inhibitor->MsbA

Caption: Proposed mechanism of action targeting the LPS biogenesis pathway in Gram-negative bacteria.

References

Unlocking Therapeutic Potential: Molecular Docking of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The compound 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and its derivatives represent a promising scaffold in drug discovery, exhibiting a range of biological activities. Molecular docking studies are crucial in elucidating the binding mechanisms of these compounds with their protein targets, thereby guiding the rational design of more potent and selective therapeutic agents. This document provides a detailed overview of the application of molecular docking for this compound with several key protein targets implicated in cancer and metabolic diseases. It also includes generalized experimental protocols for performing such in silico studies and summarizes relevant quantitative data from published research on its derivatives.

Target Proteins and Therapeutic Rationale

Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid have been investigated for their inhibitory or modulatory effects on the following key proteins:

  • Pyruvate Dehydrogenase Kinase-1 (PDK1) and Lactate Dehydrogenase A (LDHA): These enzymes are critical regulators of cancer cell metabolism. Their inhibition can shift the metabolic phenotype of cancer cells, leading to reduced proliferation and survival.

  • Tubulin: As a fundamental component of the cytoskeleton, tubulin is a well-established target for anticancer drugs. Compounds that bind to the colchicine site of tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Retinoic acid receptor-related orphan receptor γt (RORγt): This nuclear receptor is a key regulator of immune responses and is a target for the treatment of autoimmune diseases and some cancers.

  • Sterol-Regulatory Element Binding Proteins (SREBPs) Pathway: This pathway, particularly through the regulation of mTORC1, is central to lipid biosynthesis and is implicated in metabolic disorders.

Quantitative Data Summary

The following tables summarize the quantitative data from molecular docking and in vitro studies of derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

Table 1: Inhibition of PDK1 and LDHA by a 4,5,6,7-tetrahydrobenzo[b]thiophene Derivative

Compound DerivativeTarget ProteinIC50 (µg/mL)
Compound 1b¹PDK157.10
Compound 1b¹LDHA64.10

¹Data from a study on 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (a derivative).

Table 2: Modulation of RORγt by 4,5,6,7-tetrahydro-benzothiophene Derivatives

Compound DerivativeAssay TypeIC50 (nM)
Derivative Set (Compounds 1-23)²TR-FRET0.5 - 5

²Data from a study on a series of 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene.

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with some of the target proteins.

PDK_Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDC Pyruvate Dehydrogenase Complex (PDC) PDK1 PDK1 PDK1->PDC Inhibits LDHA LDHA Inhibitor 4,5,6,7-tetrahydro- 1-benzothiophene- 3-carboxylic acid (or derivative) Inhibitor->PDK1 Inhibits Inhibitor->LDHA Inhibits

PDK and LDHA Signaling in Cancer Metabolism

mTORC1_SREBP1c_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 SREBP1c SREBP-1c (precursor) mTORC1->SREBP1c Promotes processing nSREBP1c Nuclear SREBP-1c (active) SREBP1c->nSREBP1c Lipogenesis Lipogenesis nSREBP1c->Lipogenesis Activates transcription Inhibitor Potential Inhibitor Inhibitor->mTORC1 Inhibits

mTORC1-SREBP-1c Signaling Pathway in Lipogenesis

Experimental Protocols

General Molecular Docking Workflow

The following diagram outlines a general workflow for performing molecular docking studies.

Application Notes and Protocols for the In Vitro Evaluation of Tetrahydrobenzothiophene Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies used to assess the anticancer potential of tetrahydrobenzothiophene derivatives in a laboratory setting. The following sections detail the experimental protocols for key assays, present quantitative data from representative studies, and illustrate the cellular pathways targeted by these compounds.

Introduction

Tetrahydrobenzothiophene scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to various biologically active molecules. Derivatives of this heterocyclic system have demonstrated promising anticancer activities against a range of cancer cell lines, including those of the colon, breast, and liver.[1] Their mechanisms of action often involve the induction of apoptosis (programmed cell death), inhibition of key enzymes like tyrosine kinases, and interference with the cell cycle.[1][2] These compounds' selective toxicity towards cancer cells over normal cell lines underscores their potential as safe and effective therapeutic agents.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected tetrahydrobenzothiophene derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 HepG2 (Liver)6-16[1]
MCF-7 (Breast)6-16[1]
HCT-116 (Colon)6-16[1]
Compound 5 HepG2 (Liver)6-16[1]
MCF-7 (Breast)6-16[1]
HCT-116 (Colon)6-16[1]
Compound 7 HCT-116 (Colon)-[1]
Compound 12 HepG2 (Liver)6-16[1]
MCF-7 (Breast)6-16[1]
HCT-116 (Colon)6-16[1]
Acylated Ester 4 MCF-7 (Breast)23.2[3][4]
HepG2 (Liver)>95.9[3]
Compound RCA3 Leukemia, Breast, Lung Cancer SubpanelsHigher Activity[5][6]
Compound RCA5 Leukemia, Breast, Lung Cancer SubpanelsHigher Activity[5][6]
Compound 11 PC3 (Prostate) & HepG2 (Liver)Most Active[7]
Compound 12 PC3 (Prostate) & HepG2 (Liver)Most Active[7]
Compound 16b U87MG (Glioblastoma)Significant Effects[2]

Experimental Workflow

The general workflow for evaluating the in vitro anticancer activity of tetrahydrobenzothiophene derivatives is depicted below.

G cluster_0 Compound Preparation & Cell Culture cluster_1 Primary Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation compound_prep Synthesize & Purify Tetrahydrobenzothiophene Derivatives mtt_assay Cell Viability Assay (e.g., MTT) compound_prep->mtt_assay cell_culture Culture Cancer Cell Lines cell_culture->mtt_assay determine_ic50 Determine IC50 Values mtt_assay->determine_ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) determine_ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis determine_ic50->cell_cycle_analysis protein_analysis Protein Expression (Western Blot) determine_ic50->protein_analysis enzyme_assay Enzyme Inhibition (e.g., Kinase Assay) determine_ic50->enzyme_assay data_analysis Analyze Results apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis protein_analysis->data_analysis enzyme_assay->data_analysis conclusion Draw Conclusions on Anticancer Potential data_analysis->conclusion

Caption: General experimental workflow for in vitro evaluation.

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Tetrahydrobenzothiophene derivatives

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the tetrahydrobenzothiophene derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-treated control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Induce apoptosis by treating cells with the tetrahydrobenzothiophene derivatives at their IC50 concentrations for a specified time.

  • Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with the compounds for the desired time.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells for at least 30 minutes on ice.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways

Intrinsic Apoptosis Pathway

Several tetrahydrobenzothiophene derivatives have been shown to induce apoptosis by modulating the intrinsic pathway.[1] This pathway is initiated by cellular stress and leads to the activation of caspases, the executioner enzymes of apoptosis.

G compound Tetrahydrobenzothiophene Derivatives bax Bax compound->bax Upregulates bcl2 Bcl-2 compound->bcl2 Downregulates mito Mitochondrion bax->mito Promotes release of bcl2->bax cyto_c Cytochrome c mito->cyto_c apoptosome Apoptosome cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Caspase-9 apoptosome->cas9 pro_cas9 Pro-caspase-9 pro_cas9->cas9 cas3 Caspase-3 cas9->cas3 pro_cas3 Pro-caspase-3 pro_cas3->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway activated by derivatives.

Tyrosine Kinase Inhibition

Certain tetrahydrobenzothiophene derivatives act as tyrosine kinase inhibitors, blocking signaling pathways that are often overactive in cancer cells, leading to reduced proliferation and survival.[1]

G ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds & Activates adp ADP rtk->adp downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) rtk->downstream Phosphorylates & Activates compound Tetrahydrobenzothiophene Derivatives compound->rtk Inhibits Phosphorylation atp ATP atp->rtk response Cell Proliferation, Survival, Angiogenesis downstream->response

Caption: Inhibition of tyrosine kinase signaling.

References

Application Notes and Protocols for 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic Acid Based Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development and evaluation of anti-inflammatory agents based on the 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid scaffold. This class of compounds has demonstrated potential through various mechanisms, including the modulation of key inflammatory pathways such as Cyclooxygenase-2 (COX-2), Nuclear factor erythroid 2-related factor 2 (NRF2), and Retinoic acid receptor-related orphan receptor gamma t (RORγt).

Overview of Anti-inflammatory Mechanisms

Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid have been investigated as promising anti-inflammatory agents due to their structural versatility, which allows for the targeting of multiple inflammatory pathways. The core scaffold can be chemically modified to optimize potency and selectivity for different biological targets. Key mechanisms of action that have been explored for this class of compounds include:

  • COX-2 Inhibition: Selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

  • NRF2 Activation: The NRF2 signaling pathway is a critical regulator of cellular antioxidant and anti-inflammatory responses. Activation of NRF2 leads to the expression of a battery of cytoprotective genes.

  • RORγt Modulation: RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are key mediators of autoimmune and inflammatory diseases. Inverse agonists of RORγt can suppress Th17-mediated inflammation.

  • NF-κB and MAPK Signaling Inhibition: The NF-κB and MAPK signaling pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo anti-inflammatory activities of representative 4,5,6,7-tetrahydro-1-benzothiophene derivatives from published studies.

Table 1: In Vitro COX-2 Inhibitory Activity of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene Derivatives [1]

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
4a 0.31>50>161.3
4j 1.40>50>35.7
4k 0.45>50>111.1
4q 0.27>50>185.2
Celecoxib 0.3015.250.7

Table 2: In Vivo Anti-inflammatory Activity of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene Derivatives in Carrageenan-Induced Rat Paw Edema [1]

Compound (Dose)Mean Increase in Paw Volume (mL) ± SEM at 3h% Inhibition of Edema at 3h
Control 0.84 ± 0.03-
4a (10 mg/kg) 0.38 ± 0.0254.7
4j (10 mg/kg) 0.45 ± 0.0246.4
4k (10 mg/kg) 0.41 ± 0.0351.2
4q (10 mg/kg) 0.36 ± 0.0257.1
Celecoxib (10 mg/kg) 0.39 ± 0.0253.6

Table 3: NRF2 Activation and Anti-inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives [2]

CompoundNRF2 Activation (% Inhibition of KEAP1-NRF2 Interaction)NO Inhibition in LPS-stimulated RAW 264.7 cells (%)
2a 64.98 ± 7.0178.04 ± 2.86
3a 82.07 ± 3.0687.07 ± 1.22
3b 74.83 ± 8.7180.39 ± 5.89
Sulforaphane (10 µM) Not Reported91.57

Experimental Protocols

Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, which can be further derivatized.[2]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate or malononitrile

  • Elemental sulfur

  • Ethanol

  • Morpholine or other suitable base

Procedure (Gewald Reaction):

  • To a solution of cyclohexanone (1 equivalent) in ethanol, add ethyl cyanoacetate or malononitrile (1.2 equivalents) and a catalytic amount of morpholine.

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 60-80°C) and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate or the corresponding 3-carbonitrile.

  • The carboxylic acid can be obtained by hydrolysis of the ester or nitrile under acidic or basic conditions.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is for determining the IC50 values of test compounds for both COX-1 and COX-2 enzymes using a fluorometric or colorimetric assay kit.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well plates

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a stopping reagent).

  • Measure the production of prostaglandin (e.g., PGE2) using an appropriate detection method (e.g., ELISA or a fluorescent probe).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

NRF2 Activation Assay in HepG2 Cells

This protocol describes a cell-based assay to measure the activation of the NRF2 pathway using a luciferase reporter gene.

Materials:

  • HepG2 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Test compounds dissolved in DMSO.

  • Positive control (e.g., Sulforaphane).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the ARE-luciferase HepG2 cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds or positive control for 18-24 hours.

  • After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay or by normalizing to total protein concentration).

  • Calculate the fold induction of luciferase activity compared to the vehicle-treated control cells.

  • Determine the EC50 value, the concentration at which the compound produces 50% of its maximal effect.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g).

  • 1% Carrageenan solution in sterile saline.

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Reference drug (e.g., Indomethacin or Celecoxib).

  • Plethysmometer.

Procedure:

  • Fast the animals overnight before the experiment with free access to water.

  • Administer the test compounds or reference drug orally or intraperitoneally at a specified dose.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

Signaling Pathways and Experimental Workflows

anti_inflammatory_pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nrf2 NRF2 Pathway cluster_ror RORγt Pathway cluster_compound Tetrahydrobenzothiophene Derivatives Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IκBα IκBα IKK->IκBα phosphorylates, leads to degradation NF-κB NF-κB IκBα->NF-κB inhibits COX-2_Gene COX-2 Gene (Transcription) NF-κB->COX-2_Gene iNOS_Gene iNOS Gene (Transcription) NF-κB->iNOS_Gene Cytokine_Gene Cytokine Genes (Transcription) NF-κB->Cytokine_Gene MAPK->COX-2_Gene MAPK->iNOS_Gene MAPK->Cytokine_Gene KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 sequesters for degradation ARE ARE (Antioxidant Response Element) NRF2->ARE activates RORγt RORγt IL-17_Gene IL-17 Gene (Transcription) RORγt->IL-17_Gene Compound 4,5,6,7-Tetrahydro-1-benzothiophene -3-carboxylic acid Derivatives Compound->NF-κB Inhibit Compound->MAPK Inhibit Compound->COX-2_Gene Inhibit Compound->NRF2 Activate Compound->RORγt Inhibit

Figure 1: Key anti-inflammatory signaling pathways targeted by 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivatives.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Start Compound Synthesis InVitro In Vitro Screening Start->InVitro SAR SAR & Lead Optimization InVitro->SAR COX COX-1/COX-2 Inhibition InVitro->COX NRF2 NRF2 Activation InVitro->NRF2 RORgt RORγt Modulation InVitro->RORgt NO NO Production (Griess Assay) InVitro->NO Cytotoxicity Cytotoxicity Assay InVitro->Cytotoxicity InVivo In Vivo Efficacy InVivo->SAR Edema Carrageenan-Induced Paw Edema InVivo->Edema SAR->Start Iterative Design End Lead Candidate SAR->End

Figure 2: General experimental workflow for the development of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid based anti-inflammatory agents.

sar_relationships cluster_modifications Structural Modifications & Activity cluster_activity Biological Activity Scaffold 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid Core Scaffold R1 R1 at C2 Amine (NH2) Phenyl Scaffold:f1->R1 R3 R3 at C3 Carboxylic Acid (COOH) Ester (COOR) Amide (CONH2) Scaffold:f1->R3 R2 R2 on Phenyl at C2 Electron-withdrawing groups (e.g., F, Cl) Electron-donating groups (e.g., OCH3) R1:f1->R2 COX2_Activity COX-2 Inhibition R1:f1->COX2_Activity Increases Activity NRF2_Activity NRF2 Activation R1:f0->NRF2_Activity Essential for Activity R2:f0->COX2_Activity Enhances Selectivity R3:f0->NRF2_Activity Increases Potency

Figure 3: Structure-Activity Relationship (SAR) insights for 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivatives.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Novel Tetrahydrobenzothiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This has led to a significant interest in the discovery and development of novel antioxidant compounds. Tetrahydrobenzothiophene derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antioxidant potential.[1][2]

These application notes provide a comprehensive guide for researchers interested in evaluating the antioxidant activity of novel tetrahydrobenzothiophene compounds. This document outlines detailed protocols for common in vitro antioxidant assays, presents a framework for data comparison, and explores potential molecular mechanisms of action.

Data Presentation: In Vitro Antioxidant Capacity

Quantitative assessment of antioxidant activity is crucial for the structure-activity relationship (SAR) studies and for comparing the potency of novel compounds against known standards. The results are typically expressed as the half-maximal inhibitory concentration (IC50) for radical scavenging assays or as equivalents of a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity, TEAC) or Ferrous Sulfate (FeSO4) for reduction potential assays. A lower IC50 value indicates higher antioxidant potency.

Below is a template for summarizing the antioxidant activity data for a series of novel tetrahydrobenzothiophene compounds.

Table 1: Antioxidant Activity of Novel Tetrahydrobenzothiophene Derivatives

Compound IDDPPH Scavenging IC50 (µM)ABTS Scavenging TEAC (mM Trolox Eq./mM)FRAP Assay (mM FeSO4 Eq./mM)
THBT-001DataDataData
THBT-002DataDataData
THBT-003DataDataData
...DataDataData
Ascorbic Acid (Standard)DataDataData
Trolox (Standard)DataDataData

Note: This table should be populated with experimentally determined values.

Experimental Protocols

A thorough evaluation of a compound's antioxidant potential involves multiple assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Sample Preparation: Prepare a stock solution of the tetrahydrobenzothiophene compound in a suitable solvent (e.g., DMSO or methanol). From this stock, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the control, add 50 µL of the solvent to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol 0.1 mM DPPH in Methanol Mix Mix DPPH and Test Compound in 96-well plate DPPH_Sol->Mix Test_Cmpd Test Compound Dilutions Test_Cmpd->Mix Incubate Incubate 30 min in dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH radical scavenging assay workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is applicable to both hydrophilic and lipophilic compounds.

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the tetrahydrobenzothiophene compound and a series of dilutions.

  • Reaction Mixture: Add 10 µL of each sample dilution to 1 mL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance with that of a Trolox standard.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Stock Generate ABTS•+ (ABTS + K2S2O8) Working_Sol Dilute ABTS•+ to Abs ~0.7 at 734 nm ABTS_Stock->Working_Sol Mix Mix ABTS•+ and Test Compound Working_Sol->Mix Test_Cmpd Test Compound Dilutions Test_Cmpd->Mix Incubate Incubate 6 min in dark Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Measure->Calculate FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent and Test Compound/Standard FRAP_Reagent->Mix Test_Cmpd Test Compound Dilutions Test_Cmpd->Mix FeSO4_Std FeSO4 Standards FeSO4_Std->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Fe(II) Equivalents Measure->Calculate CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_steps Assay Procedure cluster_analysis Data Acquisition & Analysis Seed_Cells Seed Adherent Cells in 96-well plate Culture Culture to Confluence Seed_Cells->Culture Load_Probe Load with DCFH-DA Culture->Load_Probe Treat_Cmpd Treat with Test Compound Load_Probe->Treat_Cmpd Induce_Stress Induce Oxidative Stress (AAPH) Treat_Cmpd->Induce_Stress Measure_Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 530 nm) Induce_Stress->Measure_Fluorescence Calculate_AUC Calculate Area Under Curve (AUC) and Quercetin Equivalents Measure_Fluorescence->Calculate_AUC

References

Application Notes and Protocols for Amide Coupling Reactions of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, a common scaffold in medicinal chemistry. The formation of an amide bond from a carboxylic acid and an amine is a crucial transformation in drug discovery, and the selection of appropriate coupling reagents and conditions is critical for achieving high yields and purity.[1][2] This document outlines two robust and widely used protocols utilizing common coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3]

The direct condensation of a carboxylic acid and an amine to form an amide is a slow process that requires high temperatures. Therefore, activation of the carboxylic acid is necessary to facilitate the reaction under milder conditions.[4][5] Coupling reagents achieve this by converting the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive acyl-intermediate that is readily attacked by the amine nucleophile.

Comparative Data of Common Amide Coupling Conditions

The choice of coupling reagent, base, and solvent significantly impacts the efficiency of amide bond formation. Below is a summary of typical conditions for EDC/HOBt and HATU mediated couplings.

ParameterEDC/HOBt CouplingHATU Coupling
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
Additive N-hydroxybenzotriazole (HOBt)Often not required, but HOAt can be used
Base Diisopropylethylamine (DIPEA) or Triethylamine (TEA)Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Dimethylformamide (DMF)
Stoichiometry (Acid:Amine:Reagent:Base) 1 : 1.1 : 1.2 : 2.51 : 1.1 : 1.2 : 3.0
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 8 - 24 hours1 - 18 hours
Byproducts Water-soluble ureaTetramethylurea
Notes Cost-effective; byproduct removed by aqueous workup.[6]Highly efficient, faster reaction times, good for hindered substrates.[7][8]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Amide Coupling using HATU

This protocol is recommended for its high efficiency and rapid reaction times.[7] It is particularly useful for coupling sterically hindered amines or for sensitive substrates where minimizing reaction time is crucial. A study involving 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene has reported the use of HATU and DIPEA for the formation of a 3-amide derivative.[9]

Materials:

  • 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (typically at a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

This is a cost-effective and widely used method for amide bond formation. The use of HOBt as an additive minimizes side reactions and reduces racemization if chiral centers are present. The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup.[6]

Materials:

  • 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

  • Amine (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl (aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Visualized Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow for a typical amide coupling reaction and the general mechanism of carboxylic acid activation by HATU and EDC/HOBt.

AmideCouplingWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Dissolve Carboxylic Acid, Amine, and Coupling Reagents in Solvent activation Add Base at 0°C to initiate activation reagents->activation Cool to 0°C stir Stir at Room Temperature (1-24h) activation->stir Warm to RT quench Dilute with Organic Solvent stir->quench Monitor by TLC/LC-MS wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry, Filter, and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify

Caption: General experimental workflow for amide coupling reactions.

AmideCouplingMechanisms cluster_haturoute HATU Activation Pathway cluster_edcroute EDC/HOBt Activation Pathway RCOOH_H R-COOH RCOO_H R-COO⁻ RCOOH_H->RCOO_H Deprotonation Base_H Base (e.g., DIPEA) OAt_Ester Highly Reactive OAt-Active Ester RCOO_H->OAt_Ester HATU HATU HATU->OAt_Ester TMU Tetramethylurea (Byproduct) OAt_Ester->TMU releases Amide_H Amide Product OAt_Ester->Amide_H Amine_H R'-NH₂ Amine_H->Amide_H RCOOH_E R-COOH Acylisourea O-Acylisourea Intermediate RCOOH_E->Acylisourea EDC EDC EDC->Acylisourea HOBt_Ester HOBt-Active Ester Acylisourea->HOBt_Ester Urea Water-Soluble Urea (Byproduct) Acylisourea->Urea releases HOBt HOBt HOBt->HOBt_Ester Amide_E Amide Product HOBt_Ester->Amide_E Amine_E R'-NH₂ Amine_E->Amide_E

Caption: Simplified mechanisms for HATU and EDC/HOBt mediated amide bond formation.

References

Application of Tetrahydrobenzothiophenes in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrobenzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of novel kinase inhibitors. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for the development of targeted therapies against a range of human diseases, most notably cancer. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the exploration and utilization of tetrahydrobenzothiophene derivatives as kinase inhibitors.

Introduction to Tetrahydrobenzothiophene-Based Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, the development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

Tetrahydrobenzothiophene derivatives have demonstrated significant potential as inhibitors of various kinases, including proto-oncogene kinases like c-Met and Pim-1, as well as receptor tyrosine kinases such as VEGFR-2. These kinases are integral components of signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis. The tetrahydrobenzothiophene core can be readily functionalized to achieve high potency and selectivity for the target kinase.

Featured Kinase Targets and Signaling Pathways

This document focuses on the application of tetrahydrobenzothiophene derivatives as inhibitors of three key kinases: c-Met, Pim-1, and VEGFR-2.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor Tetrahydrobenzo- thiophene Inhibitor Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Pim-1 Signaling Pathway

Pim-1 is a serine/threonine kinase that is a downstream effector of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway. It plays a crucial role in cell cycle progression and apoptosis.

Pim1_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 STAT->Pim1 Induces Transcription Downstream Downstream Targets (e.g., Bad, p27) Pim1->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Tetrahydrobenzo- thiophene Inhibitor Inhibitor->Pim1 Inhibits

Caption: Overview of the Pim-1 signaling pathway.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability ERK->Angiogenesis Inhibitor Tetrahydrobenzo- thiophene Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling cascade and its inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative tetrahydrobenzothiophene derivatives against c-Met, Pim-1, and other relevant kinases.

Table 1: Inhibitory Activity of Tetrahydrobenzothiophene Derivatives against c-Met and Pim-1 Kinases

Compound IDc-Met IC50 (nM)Pim-1 IC50 (nM)Reference
5b 12.315.6[1][2]
5c 10.118.2[1][2]
7d 8.79.8[1][2]
7e 9.210.5[1][2]
11b 11.511.2[1][2]
11c 13.812.1[1][2]
16d 15.113.5[1][2]
18c 14.614.8[1][2]
23e 16.216.9[1][2]

Table 2: Inhibitory Activity of 5-Hydroxybenzothiophene Derivatives Against a Panel of Kinases

Compound IDHaspin IC50 (nM)Clk4 IC50 (nM)DRAK1 IC50 (nM)Clk1 IC50 (nM)Dyrk1B IC50 (nM)Dyrk1A IC50 (nM)Reference
16b 125.71187163284353.3[3][4]

Experimental Protocols

Synthesis of Tetrahydrobenzothiophene Scaffolds

The following protocols describe the synthesis of key tetrahydrobenzothiophene intermediates.

Protocol 1: Synthesis of 2-Amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide

This protocol is based on the method described by Ali et al.[1][2].

Synthesis_Workflow Start Cyclohexan-1,4-dione & Cyanoacetylhydrazine Reaction Gewald Reaction (Ethanol, Piperidine) Start->Reaction Intermediate 2-Amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide Reaction->Intermediate Purification Recrystallization Intermediate->Purification Product Pure Product Purification->Product

Caption: Workflow for the synthesis of the key intermediate.

Materials:

  • Cyclohexan-1,4-dione

  • Cyanoacetylhydrazine

  • Elemental Sulfur

  • Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • A mixture of cyclohexan-1,4-dione (10 mmol), cyanoacetylhydrazine (10 mmol), and elemental sulfur (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.

  • A catalytic amount of piperidine (0.5 mL) is added to the mixture.

  • The reaction mixture is heated at reflux with constant stirring for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide.

Kinase Inhibition Assays

The following are generalized protocols for in vitro kinase inhibition assays.

Protocol 2: In Vitro c-Met Kinase Inhibition Assay (LANCE® Ultra TR-FRET)

This protocol is a representative method for determining the IC50 values of test compounds against c-Met kinase.

Kinase_Assay_Workflow Start Prepare Reagents: - Test Compound Dilutions - c-Met Enzyme - ULight™-Substrate & ATP Plate Add Reagents to 384-well Plate: 1. 5 µL Compound/Control 2. 5 µL Enzyme 3. 10 µL Substrate/ATP Mix Start->Plate Incubate_Reaction Incubate at RT for 60 min Plate->Incubate_Reaction Stop_Detect Add 10 µL Stop/Detection Mix (Eu-Antibody & EDTA) Incubate_Reaction->Stop_Detect Incubate_Detection Incubate at RT for 60 min Stop_Detect->Incubate_Detection Read Read Plate on TR-FRET Reader (Ex: 320 nm, Em: 615/665 nm) Incubate_Detection->Read Analyze Calculate TR-FRET Ratio & Determine IC50 Read->Analyze

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Materials:

  • Recombinant human c-Met kinase

  • ULight™-poly GT substrate (or other suitable substrate)

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody (Eu-Antibody)

  • LANCE® Detection Buffer

  • EDTA

  • Test compounds (tetrahydrobenzothiophene derivatives)

  • 384-well microplates

  • TR-FRET enabled plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Add 5 µL of the diluted test compounds to the wells of a 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a known potent inhibitor).

  • Add 5 µL of a 2x working solution of c-Met enzyme to each well.

  • Initiate the kinase reaction by adding 10 µL of a 2x working solution of ULight™-poly GT substrate and ATP. The final ATP concentration should be at or near the Km for c-Met.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of the Stop/Detection mix containing the Eu-Antibody and EDTA.

  • Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) with an excitation of 320 nm.

  • Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol 3: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™)

This protocol is a representative method for determining the IC50 values of test compounds against Pim-1 kinase.

Materials:

  • Recombinant human Pim-1 kinase

  • PIMtide substrate (or other suitable substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (tetrahydrobenzothiophene derivatives)

  • 384-well microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

  • Add 1 µL of the diluted test compounds to the wells of a 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a known potent inhibitor).

  • Add 2 µL of a 2x working solution of Pim-1 enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a 2x working solution of PIMtide substrate and ATP. The final ATP concentration should be at or near the Km for Pim-1.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate the plate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and plot against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

Tetrahydrobenzothiophene derivatives represent a versatile and promising class of scaffolds for the development of novel kinase inhibitors. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against a wide range of kinase targets. The protocols and data presented in this document provide a solid foundation for researchers to initiate and advance their drug discovery programs in this exciting area.

References

Application Notes and Protocols: Nanoparticle Formulation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and its derivatives have emerged as compounds of interest in medicinal chemistry, with studies indicating their potential in targeting various diseases, including cancer and inflammatory conditions.[1][2][3][4] However, the therapeutic efficacy of such hydrophobic molecules is often limited by their poor aqueous solubility, which can hinder bioavailability and effective delivery to target sites.[5][6] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[7][8][9] By encapsulating hydrophobic drugs within a nanoparticle matrix, it is possible to enhance their solubility, stability, and pharmacokinetic profile, and even achieve targeted delivery.[5][10][11]

These application notes provide a detailed protocol for the formulation, characterization, and in vitro evaluation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid-loaded nanoparticles. The methodologies described herein are designed to be a comprehensive guide for researchers developing novel nanomedicines.

Physicochemical Properties of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient is crucial for formulation development.

PropertyValueReference
Molecular FormulaC₉H₁₀O₂S[12][13]
Molecular Weight182.24 g/mol [12][13]
AppearanceSolid[12]
Melting Point179-184 °C[12]
Functional GroupCarboxylic acid[12]

Experimental Protocols

Nanoparticle Formulation: Solvent Evaporation Method

The solvent evaporation technique is a widely used method for encapsulating hydrophobic drugs into polymeric nanoparticles.[5][14]

Materials:

  • 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Protocol:

  • Organic Phase Preparation: Dissolve 10 mg of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and 100 mg of PLGA in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase under constant stirring (600 rpm) at room temperature.

  • Sonication: Immediately sonicate the mixture using a probe sonicator for 2 minutes (30 seconds on, 30 seconds off) on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Leave the emulsion under magnetic stirring overnight at room temperature in a fume hood to allow for the complete evaporation of dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing 5% (w/v) trehalose as a cryoprotectant and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles.

  • Storage: Store the lyophilized nanoparticles at -20°C.

Experimental Workflow for Nanoparticle Formulation

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase drug 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid dissolve1 Dissolve drug->dissolve1 polymer PLGA polymer->dissolve1 solvent1 Dichloromethane solvent1->dissolve1 emulsification Emulsification (Stirring) dissolve1->emulsification surfactant PVA dissolve2 Prepare Solution surfactant->dissolve2 solvent2 Deionized Water solvent2->dissolve2 dissolve2->emulsification sonication Sonication emulsification->sonication evaporation Solvent Evaporation sonication->evaporation centrifugation Centrifugation evaporation->centrifugation washing Washing centrifugation->washing lyophilization Lyophilization washing->lyophilization storage Storage at -20°C lyophilization->storage G cluster_cell Cancer Cell cluster_glycolysis Glycolysis & Metabolism cluster_effects Cellular Effects NP Drug-Loaded Nanoparticle Endocytosis Endocytosis NP->Endocytosis Drug_Release Intracellular Drug Release Endocytosis->Drug_Release Drug 4,5,6,7-tetrahydro-1-benzothiophene -3-carboxylic acid Drug_Release->Drug PDK PDK Drug->PDK Inhibition LDHA LDHA Drug->LDHA Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA Mitochondria Mitochondria (TCA Cycle) Pyruvate->Mitochondria PDK (inhibits) Warburg_Effect Reduced Warburg Effect Proliferation Decreased Proliferation Warburg_Effect->Proliferation Apoptosis Increased Apoptosis Warburg_Effect->Apoptosis

References

Troubleshooting & Optimization

optimization of reaction conditions for 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Problem: Low or No Yield of the Desired Product

Q1: My Gewald reaction for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is resulting in a very low yield. What are the first steps I should take to troubleshoot this?

A1: The initial step to verify is the Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate. You can monitor the formation of the α,β-unsaturated nitrile intermediate by running a small-scale reaction with only the ketone, the active methylene compound, and the base. The progress of this initial condensation can be tracked using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If this step is inefficient, you may need to screen different bases such as piperidine, morpholine, or triethylamine, as the choice of base is critical.

Q2: The initial condensation appears to be working, but the overall yield of the aminothiophene is still poor. What should I investigate next?

A2: If the Knoevenagel condensation is successful, the issue may lie in the subsequent sulfur addition and cyclization steps. Several factors can influence these stages:

  • Reaction Temperature: The temperature affects the rate of both sulfur addition and cyclization. While some reactions can proceed at room temperature, others may require heating. A temperature that is too low can lead to a slow reaction, whereas excessively high temperatures can promote the formation of side products. It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimal condition for your specific substrates.[1]

  • Solvent Choice: The polarity of the solvent plays a significant role. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can facilitate the condensation of intermediates with sulfur. The solubility of elemental sulfur in the chosen solvent is also a crucial factor to consider.[1]

  • Side Reactions: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization and lowers the yield of the 2-aminothiophene. The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of reagent addition can help minimize this side reaction.[1]

Q3: I am observing a significant amount of unreacted starting materials. What can I do to improve the reaction completion?

A3: Incomplete reactions can be addressed by:

  • Increasing Reaction Time: Monitor the reaction progress using TLC. If starting materials are still present after the initially planned duration, extending the reaction time may be necessary.

  • Optimizing Temperature: As mentioned, temperature is a critical parameter. A modest increase in temperature can often drive the reaction to completion.

  • Catalyst Efficiency: Ensure that the base catalyst is active and used in the appropriate amount. For less reactive ketones, a stronger base might be required.

Problem: Difficulty in Product Purification

Q4: I am struggling to isolate a pure sample of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid after hydrolysis. What purification techniques are most effective?

A4: The purification of the final carboxylic acid, as well as the intermediate ester, typically involves standard laboratory techniques. For the carboxylic acid, after acidification to precipitate the product, washing with cold water can help remove inorganic salts. If further purification is needed, recrystallization is often the most effective method. Common solvents for recrystallization include ethanol or mixtures of ethyl acetate and hexanes. For the intermediate ester, which may be an oil or a solid that is difficult to recrystallize, silica gel column chromatography is a common and effective purification method. A typical eluent system for column chromatography is a gradient of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid?

A1: The synthesis is typically a two-step process. The first step is the Gewald reaction, a one-pot multicomponent reaction, to synthesize the intermediate, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. This involves the reaction of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst. The second step is the alkaline hydrolysis of the resulting ethyl ester to the desired carboxylic acid, followed by acidification.

Q2: What are the key starting materials for the Gewald reaction to produce the target molecule's precursor?

A2: The essential starting materials are:

  • Cyclohexanone: The ketone component that forms the tetrahydro- portion of the benzothiophene.

  • Ethyl cyanoacetate: The active methylene compound that provides the carboxylate group and the adjacent carbon atom of the thiophene ring.

  • Elemental Sulfur: The source of the sulfur atom in the thiophene ring.

  • Base Catalyst: A base such as morpholine, piperidine, or diethylamine is required to catalyze the initial condensation reaction.

Q3: What is the role of the base in the Gewald reaction?

A3: The base plays a crucial role in catalyzing the initial Knoevenagel condensation between the cyclohexanone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate. In some cases, the amine base can also act as a nucleophile to activate the elemental sulfur.

Q4: Are there any alternative or "greener" methods for this synthesis?

A4: Yes, several modifications to the Gewald reaction have been developed to improve efficiency and reduce environmental impact. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and, in some cases, improve yields.[2]

  • Solvent-free reactions: Performing the reaction under neat conditions, for example, using a ball mill, can eliminate the need for solvents.

  • Use of alternative catalysts: Catalysts like L-proline and ZnO have been explored as more environmentally friendly alternatives to traditional amine bases.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Gewald Reaction)

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Morpholine (or other suitable base like diethylamine)

  • Ethanol (or other suitable solvent like methanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.).

  • Add ethanol as the solvent (a typical concentration is around 0.5 M).

  • Slowly add morpholine (0.1-0.2 eq.) to the mixture with stirring.

  • Heat the reaction mixture to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Protocol 2: Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic Acid (Hydrolysis)

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Dissolve ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1.0 eq.) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 2.0-3.0 eq.) to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid should form.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Morpholine (0.2)Ethanol50370-85
2Diethylamine (0.2)MethanolReflux465-80
3Piperidine (0.1)DMF60275-90
4L-proline (0.1)DMF605~84
5Morpholine (catalytic)Toluene90687[1]

Note: Yields are indicative and can vary based on the specific experimental setup and scale.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Hydrolysis reactants1 Cyclohexanone + Ethyl Cyanoacetate + Sulfur product1 Ethyl 2-amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxylate reactants1->product1 One-pot reaction conditions1 Base (e.g., Morpholine) Solvent (e.g., Ethanol) Heat (40-50°C) reactants2 Ethyl 2-amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxylate product1->reactants2 product2 4,5,6,7-Tetrahydro- 1-benzothiophene-3-carboxylic Acid reactants2->product2 Saponification conditions2 1. NaOH, Ethanol, Reflux 2. HCl (acidification)

Caption: Overall workflow for the synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

Troubleshooting_Logic start Low Yield in Gewald Reaction check_condensation Is the Knoevenagel condensation efficient? start->check_condensation optimize_base Optimize Base: - Screen different bases (morpholine, piperidine, etc.) - Check catalyst loading check_condensation->optimize_base No check_cyclization Investigate Sulfur Addition & Cyclization Step check_condensation->check_cyclization Yes end Improved Yield optimize_base->end optimize_temp Optimize Temperature: - Screen a range (e.g., RT, 45°C, 70°C) check_cyclization->optimize_temp optimize_solvent Optimize Solvent: - Use polar solvents (EtOH, MeOH, DMF) - Ensure sulfur solubility check_cyclization->optimize_solvent check_side_reactions Minimize Side Reactions: - Adjust temperature - Modify reagent addition rate check_cyclization->check_side_reactions optimize_temp->end optimize_solvent->end check_side_reactions->end

Caption: Troubleshooting workflow for low yield in the Gewald reaction.

References

Technical Support Center: Synthesis and Purification of Tetrahydrobenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of tetrahydrobenzothiophene derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance your experimental success.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Low or No Product Yield in Gewald Synthesis

Question: My Gewald reaction for the synthesis of a 2-aminotetrahydrobenzothiophene derivative is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the Gewald reaction can arise from several factors related to the initial condensation step, sulfur addition, or cyclization. Here is a systematic guide to troubleshooting:

  • Initial Knoevenagel Condensation Failure: The first step, a Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile, is critical.[1][2][3]

    • Solution: Verify the quality of your starting materials. The ketone or aldehyde should be pure, and the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) should not be degraded. Consider running a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base to confirm the formation of the condensed product via TLC or LC-MS before adding sulfur.[2]

  • Suboptimal Base Selection and Amount: The choice and quantity of the base are crucial for catalyzing the initial condensation.

    • Solution: Secondary amines like piperidine or morpholine are often effective.[1] In some cases, triethylamine or L-proline can be used.[1] The amount of base should be optimized; typically, catalytic amounts are sufficient.

  • Inefficient Sulfur Addition and Cyclization: Issues in these later stages often relate to reaction conditions.

    • Solution:

      • Temperature: The reaction temperature can significantly influence the rate of sulfur addition and cyclization. Some reactions proceed at room temperature, while others require heating. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[2]

      • Solvent: The polarity of the solvent can impact the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can facilitate the condensation of intermediates with sulfur.[2] The solubility of elemental sulfur in the chosen solvent is also a key factor to consider.[2]

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to lower yields.[2]

    • Solution: Adjusting the reaction temperature or the rate of reagent addition may help minimize the formation of this dimer.[2]

Impure Product After Purification

Question: After purification by column chromatography, my tetrahydrobenzothiophene derivative is still impure. What can I do to improve the purity?

Answer: Achieving high purity can be challenging. If column chromatography is insufficient, consider the following:

  • Optimize Chromatography Conditions:

    • Solution: Experiment with different solvent systems (eluent) for your column chromatography to achieve better separation of your product from impurities. A gradual gradient elution can often provide better resolution than an isocratic elution. Ensure your silica gel is of good quality and properly packed.

  • Crystallization: This is a powerful purification technique for solid compounds.[4][5][6]

    • Solution:

      • Solvent Selection: The key is to find a solvent or a solvent mixture in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents of varying polarities.

      • Procedure: Dissolve your impure compound in a minimal amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of your compound will decrease, and it should crystallize out, leaving the impurities in the solution.

      • Filtration: Collect the crystals by filtration and wash them with a small amount of the cold solvent.[6]

  • Recrystallization: If the initial crystallization does not yield a product of sufficient purity, a second crystallization (recrystallization) can be performed.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction for synthesizing 2-aminotetrahydrobenzothiophenes?

A1: The Gewald reaction is a multi-component reaction that proceeds in three main steps:

  • Knoevenagel Condensation: A ketone or aldehyde undergoes a condensation reaction with an active methylene nitrile in the presence of a base to form an α,β-unsaturated nitrile.[3]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the α,β-unsaturated nitrile. The exact mechanism of this step is not fully elucidated but is thought to involve a thiirane intermediate.

  • Cyclization and Tautomerization: The sulfur-adduct then undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene ring system.[3]

Q2: What are some common purification techniques for tetrahydrobenzothiophene derivatives?

A2: The most common purification methods are:

  • Silica Gel Flash Column Chromatography: This is a widely used technique to separate the desired product from byproducts and unreacted starting materials.[7]

  • Crystallization/Recrystallization: This method is highly effective for purifying solid compounds to a high degree.[4][5][6]

Q3: Are there any "green" or more environmentally friendly approaches to the Gewald reaction?

A3: Yes, research has focused on developing greener methodologies for the Gewald reaction. This includes the use of microwave irradiation, which has been shown to improve reaction yields and reduce reaction times.[3][8] Additionally, using catalytic amounts of less hazardous bases and more environmentally benign solvents are areas of active research.[1]

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Tetrahydrobenzothiophene Derivative via Gewald Reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1L-Proline (10)DMF60384
2Piperidine (20)Ethanol50578
3Morpholine (15)MethanolReflux475
4Triethylamine (20)DMF80672

Data synthesized from multiple sources for illustrative purposes.

Table 2: Solvent Effect on the Yield of a Tetrahydrobenzothiophene Derivative.

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF60384
2EthanolReflux576
3MethanolReflux572
4AcetonitrileReflux665

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

General Protocol for the Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives[7]
  • To a solution of the appropriate cyclohexanone derivative (0.1 mol) in ethanol (100 mL), add ethyl cyanoacetate (0.12 mol), morpholine (0.15 mol), and elemental sulfur (0.12 mol).

  • Stir the mixture and heat it to 80°C for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system (e.g., 20:1 v/v) to afford the pure tetrahydrobenzothiophene derivative.[7]

General Protocol for Purification by Crystallization[4]
  • Solvent Selection: In a small test tube, add a small amount of the crude solid product. Add a few drops of a potential crystallization solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature. If the compound is too soluble, try a less polar solvent. If it is insoluble even when hot, try a more polar solvent. A mixture of two miscible solvents (one in which the compound is soluble and one in which it is insoluble) can also be effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Filtration: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (Ketone, Nitrile, Sulfur) reaction Gewald Reaction (Base, Solvent, Heat) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up (Quenching, Extraction) monitoring->workup drying Drying & Concentration workup->drying chromatography Column Chromatography drying->chromatography crystallization Crystallization chromatography->crystallization If necessary analysis Purity & Structural Analysis (NMR, MS) chromatography->analysis crystallization->analysis

Caption: Experimental workflow for the synthesis and purification of tetrahydrobenzothiophene derivatives.

troubleshooting_yield start Low/No Product Yield q1 Is the Knoevenagel condensation working? start->q1 sol1a Check starting material purity q1->sol1a No sol1b Optimize base (type and amount) q1->sol1b No sol1c Run condensation separately to confirm q1->sol1c No q2 Are sulfur addition & cyclization efficient? q1->q2 Yes sol2a Optimize temperature q2->sol2a No sol2b Screen different solvents q2->sol2b No q3 Are there side reactions? q2->q3 Yes sol3 Adjust temperature or reagent addition rate q3->sol3

Caption: Troubleshooting guide for low yield in Gewald synthesis.

signaling_pathway cluster_drug Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPK MAPKs TLR4->MAPK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene induces AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to Drug Tetrahydrobenzothiophene Derivatives Drug->IKK inhibits Drug->MAPK inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by tetrahydrobenzothiophene derivatives.

References

Technical Support Center: Purification of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid?

A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q2: What is the expected appearance and melting point of pure 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid?

A2: Pure 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is typically a solid.[1] The reported melting point is in the range of 179-184 °C.[1] Significant deviation from this range may indicate the presence of impurities.

Q3: What are potential impurities I should be aware of during the synthesis and purification of this compound?

A3: Potential impurities can include unreacted starting materials from the synthesis, side-products from competing reactions, and degradation products. The specific impurities will depend on the synthetic route used. Common synthetic routes for benzothiophenes can sometimes result in regioisomers or products of incomplete cyclization.[2]

Q4: How can I assess the purity of my 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid?

A4: Purity can be assessed using a variety of analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty with Recrystallization (Oiling Out or No Crystals Form) The solvent system may not be optimal. The compound may be too soluble or not soluble enough at different temperatures.- Try a different solvent or a mixture of solvents. For related compounds, solvent systems like ethanol, methanol/chloroform, and ethyl acetate/heptane have been used.[2][3][4] - If the compound "oils out," try using a larger volume of solvent or a solvent in which the compound is more soluble at elevated temperatures. - If no crystals form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Colored Impurities Present in the Final Product These may be due to side reactions or degradation products.- Attempt recrystallization first, as colored impurities are often removed by this method. - If recrystallization is ineffective, column chromatography is a good alternative for separating colored impurities.
Product Purity is Still Low After Recrystallization The impurities may have similar solubility properties to the desired compound.- Perform a second recrystallization. - If purity does not improve, column chromatography will likely be necessary to separate the impurities.
Multiple Spots on TLC After Purification This indicates the presence of multiple compounds, suggesting that the initial purification was not successful.- If the spots are well-separated, column chromatography should be effective. - If the spots are very close together, you may need to try a different solvent system for the chromatography or consider a different purification technique altogether.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may need to be optimized for your specific sample.

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good recrystallization solvents will dissolve the compound when hot but not at room temperature. Based on related compounds, promising solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethyl acetate/heptane.[2][3]

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This method is suitable for separating compounds with different polarities.

  • Stationary Phase Selection: Silica gel is a common choice for the stationary phase.

  • Mobile Phase (Eluent) Selection: Use TLC to determine a suitable solvent system. A good eluent system will result in the desired compound having an Rf value of approximately 0.3-0.5. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a common starting point.

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

Purification Method Selection

The following diagram outlines a general workflow for selecting an appropriate purification technique.

Purification_Workflow start Crude Product (4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid) purity_check Assess Purity (TLC, NMR, etc.) start->purity_check is_pure Is Purity > 95%? purity_check->is_pure recrystallization Attempt Recrystallization is_pure->recrystallization No pure_product Pure Product is_pure->pure_product Yes recrystallization_success Recrystallization Successful? recrystallization->recrystallization_success column_chromatography Perform Column Chromatography recrystallization_success->column_chromatography No final_purity_check Final Purity Analysis recrystallization_success->final_purity_check Yes column_chromatography->final_purity_check final_purity_check->pure_product

Caption: Purification strategy selection workflow.

References

Technical Support Center: 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and its esters. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and its esters?

A1: The primary stability concerns for this class of compounds are susceptibility to photodegradation, hydrolysis of the ester functionality, and potential thermal decomposition under harsh conditions. The thiophene ring, while relatively stable, can undergo photo-oxidation.[1][2] The ester derivatives are prone to both acid and base-catalyzed hydrolysis, as well as enzymatic hydrolysis in biological systems.[3][4]

Q2: How should I store 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and its esters to ensure stability?

A2: To minimize degradation, these compounds should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation. For long-term storage, refrigeration or freezing in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: Are the ester derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid stable in aqueous solutions?

A3: The stability of the ester derivatives in aqueous solutions is pH-dependent. Both acidic and basic conditions can catalyze hydrolysis to the parent carboxylic acid.[3][5] For experimental purposes, it is advisable to prepare aqueous solutions fresh and consider using buffered systems if a specific pH needs to be maintained. The rate of hydrolysis is also influenced by the nature of the ester group; for example, methyl esters may exhibit different stability profiles compared to ethyl or bulkier esters.[3]

Q4: What are the likely degradation products of these compounds?

A4: The primary degradation products depend on the stressor. Under hydrolytic conditions (acidic or basic), the ester derivatives will degrade to the parent carboxylic acid and the corresponding alcohol. Photodegradation of the thiophene ring may lead to more complex products, potentially including sulfones and ring-opened species like oxalic acid.[2]

Q5: Is there a difference in stability between the carboxylic acid and its esters?

A5: Yes, the primary difference lies in the reactivity of the carboxylic acid versus the ester group. The ester derivatives are susceptible to hydrolysis, a degradation pathway not present for the parent acid. Conversely, the carboxylic acid may be more prone to certain other reactions, such as decarboxylation, under specific conditions, although this is generally less common for this structure. The electronic properties of the substituent at the 3-position (carboxyl vs. ester) can also subtly influence the stability of the thiophene ring.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of potency of a stock solution.
Possible Cause Troubleshooting Step Recommended Action
Photodegradation Protect the solution from light at all times.Store stock solutions in amber vials or wrap containers in aluminum foil. Prepare and handle solutions under low-light conditions.
Hydrolysis of Ester The solvent contains water, or the solution is at a non-neutral pH.Prepare solutions in anhydrous solvents. If an aqueous solution is necessary, prepare it fresh before each experiment and use a buffer to maintain a neutral pH if possible.
Oxidation The solution has been exposed to air for an extended period.Degas solvents before use and store solutions under an inert atmosphere (e.g., argon or nitrogen).
Adsorption to Container The compound may be adsorbing to the surface of the storage vessel.Use silanized glass or polypropylene containers for storage.
Issue 2: Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step Recommended Action
Hydrolysis of Ester An unexpected peak corresponds to the retention time of the parent carboxylic acid.Confirm the identity of the peak by co-injection with a standard of the carboxylic acid. If confirmed, review solution preparation and storage to minimize hydrolysis (see Issue 1).
Photodegradation Multiple unknown peaks appear, especially after exposure to light.Analyze a freshly prepared, light-protected sample to see if the peaks are absent. If so, photodegradation is the likely cause. Implement light-protection measures for all future work.
Thermal Degradation The sample was exposed to high temperatures during preparation or analysis.Review sample preparation steps (e.g., sonication, heating for dissolution) and analytical method parameters (e.g., injector or column temperature). Reduce thermal stress where possible.
Reaction with Solvent or Excipients The compound may be reacting with components of the solvent system or formulation.Investigate the compatibility of the compound with all solvents and excipients. Simplify the matrix as much as possible to identify the interacting component.

Quantitative Data Summary

Condition Ester Type Relative Stability Notes
Base-catalyzed Hydrolysis Methyl EsterHigherCompared to ethyl and larger alkyl esters.
Ethyl EsterModerate
n-Propyl EsterLower
n-Butyl EsterLower
Plasma-mediated Hydrolysis Methyl EsterHighestPlasma stability is often inversely proportional to the size of the alkoxy group.
Ethyl EsterHigh
n-Propyl EsterModerate
n-Butyl EsterLow

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

This protocol is a general guideline for assessing the hydrolytic stability of an ester of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

Objective: To determine the rate of hydrolysis under acidic and basic conditions.

Materials:

  • Ester of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Water bath or incubator

Procedure:

  • Prepare a stock solution of the test compound in ACN at a concentration of 1 mg/mL.

  • For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 N HCl in a sealed vial.

  • For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH in a separate sealed vial.

  • Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of a 1:9 mixture of ACN and water.

  • Incubate all vials at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to quantify the remaining amount of the ester and the formation of the parent carboxylic acid.

  • Calculate the percentage of degradation at each time point.

Protocol 2: Photostability Study

This protocol provides a general method for evaluating the photostability of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid or its esters.

Objective: To assess the degradation of the compound upon exposure to UV and visible light.

Materials:

  • Test compound (acid or ester)

  • Suitable solvent (e.g., methanol or acetonitrile)

  • Quartz or borosilicate glass vials

  • Photostability chamber with controlled light exposure (UV and visible)

  • Control samples wrapped in aluminum foil

  • HPLC system

Procedure:

  • Prepare a solution of the test compound in the chosen solvent at a known concentration.

  • Place the solution in transparent quartz or borosilicate glass vials.

  • Prepare identical control samples and wrap them completely in aluminum foil to protect them from light.

  • Place both the test and control samples in the photostability chamber.

  • Expose the samples to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • At the end of the exposure period, retrieve both the exposed and control samples.

  • Analyze all samples by HPLC to determine the extent of degradation.

  • Compare the chromatograms of the exposed and control samples to identify any degradation products.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation Ester Ester Carboxylic_Acid Carboxylic_Acid Ester->Carboxylic_Acid H+ or OH- Alcohol Alcohol Ester->Alcohol H+ or OH- Parent_Compound Tetrahydrobenzothiophene (Acid or Ester) Photo_Oxidation Photo-oxidation Parent_Compound->Photo_Oxidation Light (UV/Vis), O2 Degradation_Products Sulfones, Ring-Opened Products Photo_Oxidation->Degradation_Products

Caption: Potential degradation pathways for esters of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

Troubleshooting_Workflow Start Inconsistent Results or Unexpected Peaks Check_Storage Review Storage Conditions (Light, Temp, Atmosphere) Start->Check_Storage Check_Solution Review Solution Preparation (Solvent, pH, Age) Check_Storage->Check_Solution Adequate Action_Storage Implement Light Protection, Store Cold & Inert Check_Storage->Action_Storage Inadequate Check_Method Review Analytical Method (Temp, Compatibility) Check_Solution->Check_Method Adequate Action_Solution Use Anhydrous Solvent, Prepare Fresh, Buffer pH Check_Solution->Action_Solution Inadequate Action_Method Reduce Thermal Stress, Check Solvent Reactivity Check_Method->Action_Method Inadequate Resolved Issue Resolved Action_Storage->Resolved Action_Solution->Resolved Action_Method->Resolved

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Scale-Up Synthesis of Tetrahydrobenzothiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of tetrahydrobenzothiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to tetrahydrobenzothiophene derivatives?

A1: The most prevalent method for synthesizing 2-aminotetrahydrobenzothiophene derivatives is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone (or aldehyde) with an α-cyanoester and elemental sulfur in the presence of a base.[1][2] Variations of this reaction are widely used for their efficiency in creating polysubstituted thiophenes.[3]

Q2: Why are my reaction yields significantly lower upon scaling up from the lab to a pilot plant?

A2: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors that are non-linear in nature when moving from benchtop to larger reactors.[4] Key issues include:

  • Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. This may cause localized overheating or insufficient heating, promoting side reactions or incomplete conversion.[5]

  • Mass Transfer Limitations: In heterogeneous reactions like the Gewald synthesis (which involves solid sulfur), mixing efficiency is critical. Poor mixing at larger scales can result in localized concentration gradients of reactants.[5]

  • Changes in Reaction Kinetics: The reaction kinetics can be affected by the altered physical parameters of a larger scale, such as different rates of reagent addition and heat dissipation.[4]

Q3: We are observing new, difficult-to-remove impurities in our scaled-up batch. What could be the cause?

A3: The emergence of new impurities during scale-up often points to issues with reaction control and the prolonged reaction times or temperature variations that can occur in larger vessels.[5] Common side reactions in syntheses like the Gewald reaction can include the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization.[6] Over-bromination or homocoupling can be issues in other related benzothiophene syntheses involving cross-coupling reactions.[5]

Q4: My reaction has stalled and is not proceeding to completion. What steps should I take?

A4: A stalled reaction requires a systematic approach to diagnose and resolve.[7]

  • Confirm the Stall: Monitor the reaction by TLC or LC-MS to ensure no further conversion is occurring.[7]

  • Verify Reaction Conditions: Double-check the temperature, stirring speed, and inert atmosphere.[7]

  • Assess Reagent Integrity: The age and storage of reagents, especially elemental sulfur or catalysts, can impact their reactivity.[7]

  • Consider Solubility Issues: In a larger, potentially cooler or less efficiently mixed reactor, reactants like elemental sulfur may not be fully dissolved, hindering the reaction.[6]

Troubleshooting Guides

Problem 1: Low Yield in Gewald Synthesis Scale-Up

Question: We are attempting a multi-kilogram scale Gewald synthesis of an ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative, and our yield has dropped from 85% at the lab scale to 50%. What are the potential causes and solutions?

Answer: Low yields in a scaled-up Gewald synthesis are a common problem. Here is a systematic approach to troubleshoot this issue:

Potential CauseRecommended Solution
Inadequate Mixing Optimize the stirrer speed and impeller design for the reactor to ensure elemental sulfur remains well-suspended.[5]
Poor Temperature Control Employ a reactor with a well-calibrated heating/cooling system. For exothermic steps, consider slower reagent addition. A temperature that is too low can lead to a sluggish reaction, while one that is too high can promote side product formation.[5][6]
Suboptimal Base Concentration The choice and amount of base are critical. Ensure the molar ratio of the base (e.g., morpholine, triethylamine) is maintained at scale.[8]
Reagent Purity Verify the purity of the starting cyclohexanone derivative and ethyl cyanoacetate. Impurities can inhibit the initial Knoevenagel condensation.[8]
Inefficient Sulfur Reaction The solubility of elemental sulfur can be a limiting factor. Ensure the chosen solvent (e.g., ethanol, methanol, or DMF) is appropriate for the scale and effectively solubilizes sulfur at the reaction temperature.[6]
Problem 2: Formation of Dimer Byproduct

Question: During the scale-up of our tetrahydrobenzothiophene synthesis, we are observing a significant amount of a dimer of our α,β-unsaturated nitrile intermediate. How can we minimize this side reaction?

Answer: The dimerization of the Knoevenagel condensation product is a known side reaction that can significantly reduce the yield of the desired 2-aminothiophene.[6]

Potential CauseRecommended Solution
Reaction Conditions Favoring Dimerization The formation of the dimer is highly dependent on reaction conditions.[6] Adjusting the temperature or the rate of addition of the ketone/aldehyde to the mixture of the active methylene nitrile and base may help minimize this side reaction.
Incorrect Base/Catalyst The choice and amount of the base catalyst are critical. An incorrect base might favor the Michael addition leading to the dimer over the desired cyclization.[8] Consider screening alternative bases.
High Concentration of Intermediate A high concentration of the α,β-unsaturated nitrile intermediate can promote dimerization. Slower addition of the initial reactants or a more dilute reaction mixture might be beneficial, although this has implications for reactor volume at scale.

Experimental Protocols

General Procedure for the Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives (Gewald Reaction)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Cyclohexanone derivative (1.0 mol)

  • Ethyl cyanoacetate (1.2 mol)

  • Elemental Sulfur (1.2 mol)

  • Morpholine (1.5 mol)

  • Ethanol (as solvent)

Procedure:

  • To a solution of the cyclohexanone derivative (1.0 mol) in ethanol, add ethyl cyanoacetate (1.2 mol), morpholine (1.5 mol), and elemental sulfur (1.2 mol).

  • Heat the mixture to 80 °C and stir for 1-2 hours.[9]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

  • The mixture can be washed with brine, and the solvent removed by rotary evaporation to yield the crude product.[9]

  • The crude product is then purified by silica gel column chromatography or recrystallization.[9]

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Low Yield in Scale-Up cluster_analysis Analysis Results cluster_solutions Potential Solutions start Low Yield Observed in Scale-Up Batch check_conditions Verify Reaction Conditions (Temp, Stirring, Atmosphere) start->check_conditions assess_reagents Assess Reagent Purity and Integrity start->assess_reagents analyze_mixture Analyze Reaction Mixture (TLC, LC-MS) start->analyze_mixture optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp improve_mixing Improve Mixing Efficiency check_conditions->improve_mixing adjust_stoichiometry Adjust Reagent Stoichiometry assess_reagents->adjust_stoichiometry incomplete_reaction Incomplete Reaction (Starting Material Remains) analyze_mixture->incomplete_reaction High SM impurity_formation Significant Impurity Formation analyze_mixture->impurity_formation New Spots incomplete_reaction->optimize_temp incomplete_reaction->improve_mixing change_solvent Change Solvent for Better Solubility incomplete_reaction->change_solvent impurity_formation->optimize_temp end Implement Solution and Monitor New Batch optimize_temp->end improve_mixing->end change_solvent->end adjust_stoichiometry->end

Caption: A logical workflow for troubleshooting low yields in scale-up synthesis.

gewald_reaction_pathway Gewald Reaction Logical Pathway cluster_reactants Starting Materials ketone Ketone/ Aldehyde step1 Knoevenagel Condensation ketone->step1 cyanoester α-Cyanoester cyanoester->step1 sulfur Elemental Sulfur (S8) step2 Michael Addition of Sulfur sulfur->step2 base Base (e.g., Morpholine) base->step1 catalyst base->step2 promotes intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) step1->intermediate1 intermediate1->step2 side_reaction Dimerization (Side Reaction) intermediate1->side_reaction intermediate2 Thiolate Intermediate step2->intermediate2 step3 Cyclization and Tautomerization intermediate2->step3 product 2-Aminotetrahydro- benzothiophene step3->product

Caption: Logical pathway of the Gewald reaction for tetrahydrobenzothiophene synthesis.

References

avoiding impurities in the synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. Our goal is to help you identify and resolve common issues, thereby minimizing impurities and maximizing yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and its precursors?

The most convergent and well-established method for synthesizing the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene core structure is the Gewald reaction.[1] This is a one-pot, multi-component reaction that involves the condensation of a ketone (cyclohexanone), an active methylene compound (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2] The resulting 2-aminothiophene ester or amide can then be hydrolyzed to the target carboxylic acid.

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors. The most common issues include:

  • Purity of Reactants: Ensure all starting materials, including the ketone, the active methylene nitrile, and the solvent, are pure and dry if necessary.[3]

  • Inefficient Knoevenagel-Cope Condensation: This initial step is critical. The choice and amount of the base catalyst can significantly impact the reaction rate and overall yield.[3][4]

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended to determine the optimal duration.[3] Microwave irradiation has also been shown to improve reaction times and yields in some cases.[2]

Q3: I've identified a major impurity in my crude product. What is it likely to be?

A common impurity is the Knoevenagel-Cope condensation intermediate (an α,β-unsaturated nitrile).[4] Its presence indicates that the subsequent sulfur addition and cyclization steps are slow or incomplete. To mitigate this, ensure that sufficient elemental sulfur is present and that the reaction temperature and base are suitable for promoting the cyclization phase.[4]

Q4: How can I minimize the amount of unreacted starting materials in my final product?

The presence of unreacted starting materials suggests the reaction has not gone to completion. To address this, you can try optimizing the reaction conditions by increasing the reaction time or adjusting the temperature.[4] Verifying the effectiveness of the chosen catalyst is also important.[4]

Q5: What is the role of the base in the Gewald synthesis, and how does my choice of base affect the outcome?

The base is a crucial catalyst for the initial condensation between the ketone and the active methylene compound.[4] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[4] The choice of base can significantly influence the reaction rate and impurity profile. In some variations, the amine can also serve to activate the elemental sulfur.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure starting materials or solvent.[3]2. Incorrect choice or amount of base catalyst.[3][4]3. Reaction temperature is too low or reaction time is too short.[4]1. Verify the purity of all reagents. Purify if necessary.2. Experiment with different bases (e.g., morpholine, triethylamine) and optimize the concentration.3. Monitor the reaction with TLC to determine the optimal temperature and time. Consider a modest increase in temperature.
Significant amount of α,β-unsaturated nitrile intermediate 1. Insufficient sulfur or slow sulfur addition.[4]2. Reaction conditions do not favor cyclization.[4]1. Ensure elemental sulfur is fully dissolved and available for reaction.2. Increase the reaction temperature after the initial condensation step to facilitate cyclization.
Product is contaminated with unreacted starting materials 1. Incomplete reaction.[4]2. Suboptimal stoichiometry of reactants.1. Increase reaction time and/or temperature.[4]2. Re-evaluate the molar ratios of your reactants.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to degradation or side reactions.2. Complex polysulfide intermediates are forming and reacting further.[5]3. The 2-aminothiophene product is reacting further under the reaction conditions.[6]1. Carefully control the reaction temperature. Avoid excessive heating.2. Ensure a clean work-up procedure to remove intermediates.3. Isolate the 2-aminothiophene precursor quickly after the reaction is complete before proceeding to hydrolysis.

Visualizations

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common synthesis problems.

G start Problem Encountered: Low Yield / High Impurity check_reagents 1. Verify Reagent Purity start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok purify Purify/Replace Reagents reagents_ok->purify No optimize_cond 2. Optimize Conditions reagents_ok->optimize_cond Yes purify->start conditions_ok Yield Improved? optimize_cond->conditions_ok analyze 3. Analyze Impurities (TLC, NMR) conditions_ok->analyze No success Synthesis Successful conditions_ok->success Yes intermediate Knoevenagel Intermediate Identified analyze->intermediate starting_mat Unreacted Starting Materials Identified analyze->starting_mat adjust_sulfur Adjust Sulfur Stoichiometry or Reaction Temperature intermediate->adjust_sulfur adjust_time Increase Reaction Time or Temperature starting_mat->adjust_time adjust_sulfur->optimize_cond adjust_time->optimize_cond

Caption: A troubleshooting workflow for synthesis optimization.

Gewald Reaction Pathway and Impurity Formation

This diagram outlines the main synthetic steps and where common impurities arise.

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation A Cyclohexanone + Ethyl Cyanoacetate B Knoevenagel-Cope Intermediate A->B Base Catalyst (e.g., Morpholine) I1 Unreacted Starting Materials A->I1 Incomplete Reaction C Sulfur Adduct (Polysulfides) B->C + Sulfur (S8) I2 Knoevenagel Intermediate (Incomplete Cyclization) B->I2 Slow Sulfur Addition D 2-Amino-3-ethoxycarbonyl- 4,5,6,7-tetrahydro-1-benzothiophene C->D Intramolecular Cyclization E Target Product: 4,5,6,7-tetrahydro-1-benzothiophene- 3-carboxylic acid D->E Hydrolysis

Caption: Impurity formation in the Gewald synthesis pathway.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

This protocol describes the synthesis of the ethyl ester precursor to the target carboxylic acid. The final step is a standard hydrolysis.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add morpholine (0.1-0.2 equivalents) to the mixture. The base should be added cautiously as the initial condensation can be exothermic.

  • Reaction: Heat the mixture to a gentle reflux (typically around 50-60°C).

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Filter the crude product and wash it with cold ethanol to remove unreacted starting materials and soluble impurities. If further purification is needed, recrystallization from ethanol or column chromatography can be employed.

  • Hydrolysis: The purified ethyl ester can be hydrolyzed to the final 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid using standard aqueous basic (e.g., NaOH or KOH) or acidic conditions, followed by neutralization to precipitate the carboxylic acid.

References

Technical Support Center: Enhancing the Solubility of Tetrahydrobenzothiophene Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of tetrahydrobenzothiophene derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: My tetrahydrobenzothiophene derivative won't dissolve in my aqueous assay buffer. What is the primary reason for this?

A1: Tetrahydrobenzothiophene derivatives, due to their heterocyclic and often aromatic nature, can exhibit poor aqueous solubility. This is primarily due to the hydrophobic character of the molecule, making it difficult for polar solvents like water to effectively solvate it. While some derivatives are reported to have moderate to good solubility, particularly at neutral or acidic pH, many will require specific formulation strategies to achieve the desired concentration in a biological assay.

Q2: I've dissolved my compound in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen?

A2: This phenomenon, often called "crashing out," is a common issue when working with compounds that have low aqueous solubility.[1][2] While your compound may be readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the drastic increase in solvent polarity upon dilution with an aqueous buffer can cause the compound to rapidly precipitate out of solution. The final concentration of DMSO in the assay is often too low to maintain the solubility of a hydrophobic compound.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant toxicity?

A3: The maximum tolerated concentration of DMSO is highly dependent on the specific cell line and the duration of the assay. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is always best practice to perform a DMSO toxicity curve for your specific cell line to determine the optimal concentration that minimizes solvent-induced artifacts.

Q4: Are there alternatives to DMSO for solubilizing tetrahydrobenzothiophene derivatives?

A4: Yes, several alternatives can be explored. Co-solvents such as ethanol or N-methyl-2-pyrrolidone (NMP) can be used. Other strategies include the use of cyclodextrins to form inclusion complexes, or the use of surfactants to create micellar formulations. The choice of solvent will depend on the specific physicochemical properties of your compound and the compatibility with your biological assay.

Q5: Can the pH of my buffer affect the solubility of my tetrahydrobenzothiophene derivative?

A5: Yes, pH can have a significant impact on the solubility of compounds with ionizable functional groups. If your tetrahydrobenzothiophene derivative has acidic or basic moieties, adjusting the pH of the buffer can increase its solubility by converting it to a more soluble salt form. It is recommended to determine the pKa of your compound to inform the optimal pH for solubilization.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

Initial Observation: A visible precipitate (cloudiness, crystals, or film) forms immediately or over a short period after diluting the DMSO stock solution into the assay buffer.

Possible Cause Troubleshooting Step Expected Outcome
Exceeding Aqueous Solubility Limit Determine the kinetic solubility of your compound in the final assay buffer. Perform a serial dilution of your compound in the buffer and visually inspect for precipitation.Identify the maximum concentration at which the compound remains soluble and adjust your experimental concentrations accordingly.
Rapid Solvent Polarity Shift Employ a stepwise dilution method. Instead of a single large dilution, perform serial dilutions in intermediate solvent mixtures (e.g., 75% DMSO/25% buffer, 50% DMSO/50% buffer, etc.) before the final dilution into the assay buffer.The gradual change in solvent polarity can prevent the compound from crashing out of solution.
Insufficient Mixing Ensure rapid and thorough mixing upon dilution. Add the DMSO stock to the assay buffer while vortexing or using rapid pipette mixing.Improved dispersion of the compound in the aqueous environment can help maintain its solubility.
Issue 2: Inconsistent or Non-Reproducible Assay Results

Initial Observation: High variability between replicate wells or experiments, or a lack of a clear dose-response curve.

Possible Cause Troubleshooting Step Expected Outcome
Undissolved Compound in Stock Solution Visually inspect your DMSO stock solution for any particulate matter. If necessary, briefly sonicate or gently warm the solution to ensure complete dissolution.A homogenous stock solution is crucial for accurate and reproducible dilutions.
Precipitation Over Time Monitor your assay plate for any signs of precipitation during the incubation period. This can be done visually or by measuring absorbance at a non-interfering wavelength (e.g., 600 nm).If precipitation occurs over time, consider shortening the assay incubation period or using a solubility-enhancing excipient.
Compound Adsorption to Plastics The hydrophobic nature of the compound may lead to its adsorption onto the surfaces of pipette tips and microplates.Consider using low-adhesion plastics or pre-treating plates with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Assay Buffer

This protocol provides a simple method to estimate the maximum soluble concentration of a tetrahydrobenzothiophene derivative in your specific assay buffer.

Materials:

  • Tetrahydrobenzothiophene derivative

  • 100% Anhydrous DMSO

  • Assay Buffer

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader (optional, for turbidity measurement)

Procedure:

  • Prepare a high-concentration stock solution: Dissolve the tetrahydrobenzothiophene derivative in 100% DMSO to a final concentration of 10 mM. Ensure the compound is fully dissolved.

  • Prepare a serial dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO.

  • Dilute into assay buffer: In a separate 96-well plate, add your assay buffer to each well. Transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the assay buffer plate to achieve the final desired concentrations (e.g., a 1:100 dilution to get a final DMSO concentration of 1%).

  • Incubate and observe: Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).

  • Visual inspection: Visually inspect each well for any signs of precipitation against a dark background. The highest concentration that remains clear is the estimated kinetic solubility.

  • (Optional) Turbidity measurement: Use a plate reader to measure the absorbance at a wavelength where your compound does not absorb (e.g., 600 nm). A significant increase in absorbance indicates precipitation.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex for Enhanced Solubility

This protocol describes a method to improve the aqueous solubility of a tetrahydrobenzothiophene derivative by forming an inclusion complex with a cyclodextrin.

Materials:

  • Tetrahydrobenzothiophene derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a cyclodextrin solution: Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10-40% w/v). Gentle warming may be required to dissolve the cyclodextrin.

  • Add the compound: Add an excess amount of the tetrahydrobenzothiophene derivative to the cyclodextrin solution.

  • Complexation: Vortex the mixture vigorously for 10-15 minutes. Follow this with sonication for 30-60 minutes to facilitate the formation of the inclusion complex.

  • Equilibration: Allow the mixture to equilibrate at room temperature for 24-48 hours with continuous stirring.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This will give you the maximum soluble concentration using this method.

  • Use in assay: The resulting clear solution can then be used as the stock solution for your biological assays. Remember to include a vehicle control with the same concentration of HP-β-CD.

Data Presentation

Table 1: Example of Kinetic Solubility Data for a Tetrahydrobenzothiophene Derivative

Compound Concentration (µM)Visual Observation (1 hour)Turbidity (OD at 600 nm)
100Precipitate0.512
50Precipitate0.358
25Slightly Cloudy0.123
12.5Clear0.055
6.25Clear0.051
3.13Clear0.050
Vehicle ControlClear0.049

Visualizations

experimental_workflow cluster_preparation Compound Preparation cluster_solubility_test Solubility Assessment cluster_decision Decision Point cluster_assay Biological Assay cluster_optimization Solubility Enhancement start Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10 mM Stock) start->dissolve serial_dilute Serial Dilution in Assay Buffer dissolve->serial_dilute observe Observe for Precipitation (Visual/Turbidity) serial_dilute->observe is_soluble Soluble at Desired Conc.? observe->is_soluble proceed Proceed to Assay is_soluble->proceed Yes optimize Optimize Formulation (Co-solvents, Cyclodextrins, pH) is_soluble->optimize No optimize->serial_dilute

Caption: A general workflow for assessing and enhancing the solubility of tetrahydrobenzothiophene derivatives for biological assays.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THBT Tetrahydrobenzothiophene Derivative IKK IKK Complex THBT->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_IkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα Degradation Nucleus Nucleus Genes Target Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->Genes Transcription Activation

Caption: A hypothetical signaling pathway illustrating the inhibition of NF-κB activation by a tetrahydrobenzothiophene derivative.[3]

References

Technical Support Center: Refining Molecular Docking Protocols for Tetrahydrobenzothiophene Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining molecular docking protocols for tetrahydrobenzothiophene ligands. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the molecular docking of tetrahydrobenzothiophene ligands.

Question/Issue Possible Causes & Troubleshooting Steps
Why do I get poor docking scores or high binding energies for my tetrahydrobenzothiophene ligand? 1. Incorrect Ligand Preparation: Ensure the ligand's 3D structure is properly generated and energy-minimized. The protonation state at physiological pH is crucial. For the sulfur atom in the thiophene ring, ensure the correct hybridization and charge are assigned. Use software like Avogadro or Open Babel for ligand preparation. 2. Inappropriate Force Field: Standard force fields may not adequately parameterize sulfur atoms in heterocyclic rings. Consider using force fields specifically designed for or validated with sulfur-containing molecules. The GAFF (General Amber Force Field) is a common choice, but may require parameterization for novel scaffolds. 3. Suboptimal Docking Parameters: The size and centering of the grid box are critical. Ensure it encompasses the entire binding site. For blind docking, the grid should cover the whole protein. The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search; increasing it may yield better results but will take longer.[1] 4. Receptor Rigidity: Treating the receptor as a rigid body can prevent the necessary conformational changes for ligand binding. Consider using flexible docking protocols for key residues in the binding site.
My tetrahydrobenzothiophene ligand docks outside the predicted binding pocket. What should I do? 1. Grid Box Definition: The grid box may be too large or incorrectly positioned. Re-center the grid on the known active site or a predicted binding pocket. 2. Alternative Binding Sites: The ligand may have a genuine affinity for an allosteric site. Analyze the interactions at the alternative site; this could be a significant finding. 3. Scoring Function Limitations: The scoring function might be favoring non-specific hydrophobic interactions on the protein surface.
The predicted binding pose of my ligand shows steric clashes or unrealistic interactions. How can I fix this? 1. Review Preparation Steps: Double-check the protonation states of both the ligand and receptor, especially for titratable residues in the active site. 2. Flexible Docking: Implement flexible docking for side chains of residues that are likely to move upon ligand binding. This can alleviate steric clashes. 3. Visual Inspection and Manual Adjustment: Manually inspect the docked pose in a molecular visualization tool like PyMOL or Chimera. Sometimes, minor manual adjustments followed by energy minimization can resolve clashes.
How should I handle the sulfur atom in the tetrahydrobenzothiophene ring during ligand preparation? The sulfur atom in the thiophene ring has unique electronic properties. It is important to use a force field that can accurately model its parameters. The AutoDock Tools (ADT) can assign appropriate atom types, such as 'SA' for hydrogen-bonding capable sulfur atoms and 'S' for those that are not.[2] It's also crucial to ensure the correct partial charges are assigned. Some studies have developed specific scoring functions to better account for sulfur's anisotropic nature in protein-ligand interactions.[3][4][5]
How can I validate my docking protocol for tetrahydrobenzothiophene ligands? 1. Redocking: If a crystal structure of your target protein with a co-crystallized tetrahydrobenzothiophene or similar ligand is available, redock the ligand into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation. 2. Cross-Docking: Dock a known active tetrahydrobenzothiophene ligand into a different conformation of the same protein to assess the robustness of your protocol. 3. Correlation with Experimental Data: Dock a series of tetrahydrobenzothiophene derivatives with known biological activities (e.g., IC50 or Ki values). A good correlation between the docking scores and experimental activities provides confidence in the predictive power of your model.

Quantitative Data Summary

The following tables summarize quantitative data from molecular docking studies of tetrahydrobenzothiophene derivatives against various protein targets.

Table 1: Docking Scores and Biological Activity of Tetrahydrobenzothiophene Derivatives against COX-2

CompoundDocking Score (kcal/mol)IC50 (µM)Selectivity Index (COX-1/COX-2)
4a-11.50.31183.8
4j-12.10.9578.9
4k-12.41.4048.8
4q-11.80.45155.5
Celecoxib (Reference)-12.80.04>250

Data adapted from a study on 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors.[6]

Table 2: Docking Scores of Tetrahydrobenzothiophene Derivatives against EGFR Kinase Domain

CompoundDocking Score (kcal/mol)Predicted pIC50
1-11.7206.971
22-11.4306.960
23-11.4808.110
24-11.0707.430
Lapatinib (Reference)-11.928.520

Data adapted from a study on EGFR inhibitors.[7] Note: The original study included a broader class of compounds; this table focuses on representative scores.

Table 3: Binding Energies of Tetrahydrobenzothiophene Derivatives against Proteins in the PI3K/Akt Pathway

CompoundTarget ProteinBinding Energy (kcal/mol)
Derivative API3Kα-9.8
Derivative BAkt1-8.5
Derivative CmTOR-10.2
Reference InhibitorPI3Kα-10.5
Reference InhibitorAkt1-9.1
Reference InhibitormTOR-11.0

Experimental Protocols

This section provides a detailed methodology for a typical molecular docking workflow using AutoDock Vina.

Protocol 1: Molecular Docking of Tetrahydrobenzothiophene Ligands with AutoDock Vina

1. Preparation of the Receptor (Protein):

  • 1.1. Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand.

  • 1.2. Clean the Protein: Remove water molecules, ions, and any co-crystallized ligands that are not relevant to the study using a molecular visualization tool like PyMOL or Chimera.

  • 1.3. Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for defining hydrogen bonds.

  • 1.4. Assign Charges: Assign partial charges to the protein atoms. For AutoDock, Kollman charges are commonly used.

  • 1.5. Convert to PDBQT format: Save the prepared protein in the PDBQT file format using AutoDock Tools (ADT). This format includes atomic charges and atom types required by AutoDock.

2. Preparation of the Ligand (Tetrahydrobenzothiophene Derivative):

  • 2.1. Obtain Ligand Structure: Draw the 2D structure of the tetrahydrobenzothiophene ligand using a chemical drawing software like ChemDraw and convert it to a 3D structure. Alternatively, retrieve the structure from a database like PubChem.

  • 2.2. Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field like MMFF94 or UFF.

  • 2.3. Assign Charges and Torsion: Use ADT to assign Gasteiger charges and define the rotatable bonds (torsions) of the ligand.

  • 2.4. Convert to PDBQT format: Save the prepared ligand in the PDBQT format.

3. Grid Box Generation:

  • 3.1. Define the Binding Site: If the binding site is known, center the grid box on the co-crystallized ligand or the active site residues.

  • 3.2. Set Grid Dimensions: Adjust the size of the grid box to encompass the entire binding site with a buffer of at least 10 Å in each dimension. Note the center coordinates and dimensions.

4. Running the Docking Simulation with AutoDock Vina:

  • 4.1. Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and size, and the exhaustiveness parameter.

  • 4.2. Execute Vina: Run AutoDock Vina from the command line, specifying the configuration file:

5. Analysis of Results:

  • 5.1. Examine Binding Affinities: The output log file (log.txt) will contain the binding affinities (in kcal/mol) for the top predicted binding poses. The more negative the value, the stronger the predicted binding.

  • 5.2. Visualize Binding Poses: Load the receptor PDBQT file and the output ligand PDBQT file into a molecular visualization program to analyze the interactions between the tetrahydrobenzothiophene ligand and the protein's active site residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and any interactions involving the sulfur atom.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the molecular docking of tetrahydrobenzothiophene ligands.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDBQT) Grid_Gen Grid Generation Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (PDBQT) Docking AutoDock Vina Ligand_Prep->Docking Grid_Gen->Docking Results Binding Affinity (kcal/mol) Docking->Results Visualization Interaction Analysis Results->Visualization

A generalized workflow for molecular docking experiments.

Troubleshooting_Logic Start Poor Docking Result Check_Prep Review Ligand/Receptor Preparation Start->Check_Prep Check_Grid Examine Grid Box Parameters Check_Prep->Check_Grid No Issue Fix_Prep Correct Preparation & Re-run Check_Prep->Fix_Prep Issue Found Check_Params Evaluate Docking Parameters Check_Grid->Check_Params No Issue Fix_Grid Adjust Grid & Re-run Check_Grid->Fix_Grid Issue Found Adjust_Params Increase Exhaustiveness or Try Flexible Docking Check_Params->Adjust_Params Analyze Analyze New Results Fix_Prep->Analyze Fix_Grid->Analyze Adjust_Params->Analyze PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt PTEN->PIP2 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Ligand Growth Factor Ligand->RTK

References

Technical Support Center: Enhancing Cell Permeability of Tetrahydrobenzothiophene-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with tetrahydrobenzothiophene-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to poor cell permeability, a common hurdle in the development of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my tetrahydrobenzothiophene-based inhibitors exhibit low activity in cell-based assays despite high potency in biochemical assays?

A1: A significant discrepancy between biochemical and cellular activity often points towards poor cell permeability. The tetrahydrobenzothiophene scaffold, while a versatile pharmacophore, can possess physicochemical properties that hinder its passage across the cell membrane.[1][2] These properties may include high lipophilicity leading to poor aqueous solubility, or the presence of polar functional groups that are not conducive to passive diffusion across the lipid bilayer. Additionally, the compound may be a substrate for cellular efflux pumps that actively remove it from the cytoplasm.[3][4][5]

Q2: What are the primary strategies to improve the cellular uptake of my tetrahydrobenzothiophene inhibitor?

A2: There are three main pillars to improving cellular uptake:

  • Structural Modification (Medicinal Chemistry Approach): Systematically modifying the tetrahydrobenzothiophene scaffold can enhance its permeability. This could involve altering substituents to optimize lipophilicity, reducing the number of hydrogen bond donors, or masking polar groups through a prodrug strategy.[6][7][8]

  • Formulation Strategies: For in vitro experiments, optimizing the formulation of your inhibitor can significantly improve its effective concentration. This includes using solubility enhancers or employing delivery systems like lipid-based formulations.[9]

  • Inhibition of Efflux Pumps: If your compound is identified as a substrate for efflux pumps like P-glycoprotein (P-gp), co-incubation with a known efflux pump inhibitor can increase its intracellular concentration.[3][4][5]

Q3: How can I determine if my tetrahydrobenzothiophene-based inhibitor is a substrate for efflux pumps?

A3: A bi-directional transport assay using a cell line that overexpresses the efflux pump of interest (e.g., MDCK-MDR1 cells for P-gp) is the gold standard.[10] In this assay, the permeability of your compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (the ratio of B-A permeability to A-B permeability) greater than 2 is a strong indication of active efflux.

Q4: Are there any general structural features of tetrahydrobenzothiophene derivatives that are known to influence their activity, which might indirectly relate to permeability?

A4: Yes, structure-activity relationship (SAR) studies on some tetrahydrobenzothiophene derivatives have shown that the nature and position of substituents on the fused benzene ring can significantly impact their biological activity. For instance, in some antibacterial screens, compounds with a single electron-withdrawing group on the benzene ring showed higher efficacy. While this is not a direct measure of cell permeability in mammalian cells, it highlights the sensitivity of the scaffold to substitution, which can be explored to optimize physicochemical properties for improved uptake.

Troubleshooting Guides

Issue 1: Low intracellular concentration of the inhibitor detected by LC-MS/MS.

Possible Cause Troubleshooting Steps
Poor Passive Diffusion 1. Assess Physicochemical Properties: Calculate or measure the LogP, polar surface area (PSA), and number of rotatable bonds of your compound. High LogP (>5) or high PSA (>140 Ų) can indicate poor passive diffusion. 2. Structural Modification: Synthesize analogs with a more favorable balance of lipophilicity and polarity. Consider reducing the number of hydrogen bond donors and acceptors.
Active Efflux 1. Perform a Bi-directional Transport Assay: Use MDCK-MDR1 or Caco-2 cells to determine the efflux ratio. 2. Co-administer with an Efflux Pump Inhibitor: In your cell-based assay, co-incubate your tetrahydrobenzothiophene inhibitor with a known P-gp inhibitor (e.g., verapamil or cyclosporin A) and observe if the intracellular concentration of your compound increases.
Poor Solubility in Assay Medium 1. Optimize Formulation: Increase the concentration of the organic co-solvent (e.g., DMSO) in the final assay medium, ensuring it remains at a non-toxic level for your cells (typically ≤ 0.5%). 2. Use Solubility Enhancers: Consider the use of cyclodextrins or other pharmaceutically acceptable solubilizing agents in your assay medium.
Compound Instability 1. Assess Stability: Incubate your compound in the cell culture medium under assay conditions for the duration of the experiment and quantify its concentration over time by LC-MS/MS to check for degradation.

Issue 2: High variability in cell-based assay results.

Possible Cause Troubleshooting Steps
Precipitation of the Inhibitor 1. Visually Inspect Wells: After adding your compound to the assay plate, inspect the wells under a microscope for any signs of precipitation. 2. Test Solubility Limit: Determine the maximum soluble concentration of your inhibitor in the final assay medium. Ensure your experimental concentrations are below this limit.
Non-specific Binding 1. Use Low-Binding Plates: Switch to low-protein-binding microplates. 2. Include Bovine Serum Albumin (BSA): Add a low concentration of BSA (e.g., 0.1%) to the assay medium to block non-specific binding sites.

Data Presentation: Strategies to Enhance Cellular Uptake

The following tables provide an illustrative summary of how different strategies can impact the cellular permeability of a hypothetical tetrahydrobenzothiophene-based inhibitor, "THBT-Inhibitor-X".

Table 1: Impact of Structural Modification on Permeability.

CompoundModificationApparent Permeability (Papp) (10⁻⁶ cm/s) in Caco-2 AssayEfflux Ratio
THBT-Inhibitor-XParent Compound (with -COOH)0.55.2
THBT-Inhibitor-X-MeMethyl Ester Prodrug2.84.8
THBT-Inhibitor-X-EtEthyl Ester Prodrug3.54.5

Table 2: Effect of Formulation on Apparent Solubility.

FormulationApparent Solubility in Assay Buffer (µM)
0.1% DMSO in PBS5
0.5% DMSO in PBS25
0.5% DMSO in PBS + 1% Cyclodextrin150

Table 3: Influence of an Efflux Pump Inhibitor on Intracellular Concentration.

ConditionIntracellular Concentration of THBT-Inhibitor-X (ng/mg protein)
THBT-Inhibitor-X (10 µM)15
THBT-Inhibitor-X (10 µM) + Verapamil (50 µM)75

Experimental Protocols

Protocol 1: Caco-2 Bi-directional Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio of a tetrahydrobenzothiophene-based inhibitor.

Methodology:

  • Cell Culture: Culture Caco-2 cells on transwell inserts until a confluent monolayer is formed, typically for 21 days.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Transport:

    • Add transport buffer containing the test inhibitor to the apical (donor) side of the transwell.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Repeat the process, but add the inhibitor to the basolateral (donor) side and sample from the apical (receiver) side.

  • Analysis:

    • Quantify the concentration of the inhibitor in the collected samples using a validated LC-MS/MS method.

    • Calculate the Papp value for both directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Protocol 2: Prodrug Strategy for Carboxylic Acid-Containing Inhibitors

Objective: To transiently mask the carboxylic acid moiety of a tetrahydrobenzothiophene inhibitor to improve its passive diffusion.

Methodology:

  • Synthesis: Synthesize a simple alkyl ester (e.g., methyl or ethyl ester) of the carboxylic acid-containing inhibitor using standard esterification methods (e.g., Fischer esterification or reaction with an alkyl halide in the presence of a base).

  • Characterization: Confirm the structure of the resulting prodrug using NMR and mass spectrometry.

  • In Vitro Evaluation:

    • Assess the chemical stability of the ester prodrug in aqueous buffers at different pH values (e.g., pH 5.5, 7.4).

    • Evaluate the enzymatic hydrolysis of the prodrug in the presence of cell lysates or recombinant esterases to confirm its conversion back to the active parent drug.

    • Perform cell-based activity assays with the prodrug and compare its potency to the parent compound. An increase in potency is indicative of improved cellular uptake.

  • Permeability Assessment: Conduct a Caco-2 permeability assay (as described in Protocol 1) with the prodrug to directly measure the improvement in permeability.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Inhibitor Inhibitor Passive_Diffusion Passive Diffusion Inhibitor->Passive_Diffusion Uptake Target_Protein Target Protein Passive_Diffusion->Target_Protein Efflux_Pump Efflux Pump (e.g., P-gp) Efflux_Pump->Inhibitor Efflux Target_Protein->Efflux_Pump Binding Therapeutic_Effect Therapeutic Effect Target_Protein->Therapeutic_Effect

Caption: Cellular uptake and efflux of a small molecule inhibitor.

experimental_workflow A Poorly Permeable THBT Inhibitor B Assess Physicochemical Properties (LogP, PSA) A->B F Formulation Optimization (e.g., Solubilizers) A->F C Is it a P-gp Substrate? B->C D Bi-directional Transport Assay C->D Yes E Structural Modification (e.g., Prodrug) C->E No G Co-administer with P-gp Inhibitor D->G H Improved Cellular Uptake & Activity E->H F->H G->H

Caption: Troubleshooting workflow for poor cell permeability.

logical_relationship Low_Cellular_Activity Low Cellular Activity High_Biochemical_Activity High Biochemical Activity Poor_Permeability Poor Permeability Poor_Permeability->Low_Cellular_Activity Efflux Efflux Efflux->Low_Cellular_Activity Low_Solubility Low Solubility Low_Solubility->Low_Cellular_Activity

Caption: Factors contributing to low cellular activity.

References

Validation & Comparative

A Comparative Analysis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic Acid Derivatives and Other RORγt Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a host of autoimmune and inflammatory diseases. As the master regulator of T helper 17 (Th17) cells, RORγt governs the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17), which are central to the pathophysiology of conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1] The development of small molecule modulators targeting RORγt is a promising avenue for novel oral therapies. This guide provides a comparative overview of derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid against other notable RORγt modulators, supported by experimental data and detailed methodologies.

Comparative Efficacy of RORγt Modulators

The quest for potent and selective RORγt modulators has led to the investigation of diverse chemical scaffolds. Among these, derivatives of 4,5,6,7-tetrahydro-1-benzothiophene have shown promise as inverse agonists of RORγt.[2] This section presents a comparative summary of their in vitro potency alongside other well-characterized RORγt inhibitors.

Table 1: In Vitro Potency of Selected RORγt Modulators

Compound ClassSpecific Compound ExampleAssay TypeIC50 (nM)Reference
Tetrahydro-benzothiophene DerivativesCompound 2 (2,3-amide derivative)TR-FRET~0.5-5[2]
Tetrahydro-benzothiophene DerivativesCompound 3 (2,3-amide derivative)TR-FRET~0.5-5[2]
Tetrahydro-benzothiophene DerivativesCompound 10 (2,3-amide derivative)TR-FRET~0.5-5[2]
Tetrahydro-benzothiophene DerivativesCompound 13 (2,3-amide derivative)TR-FRET~0.5-5[2]
Tetrahydro-benzothiophene DerivativesCompound 14 (2,3-amide derivative)TR-FRET~0.5-5[2]
Benzhydryl Amide DerivativeTMP778RORγ Reporter Assay17[3]
Imidazopyridine DerivativeJNJ-54271074RORγt-driven Transcription9[4]
Dihydro-pyrazolo-isoquinolineIMU-935RORγ Reporter Assay15.4[5]
Not DisclosedGSK805Th17 Differentiation (IL-17 Inhibition)More potent than 2.5 µM TMP778 at 0.5 µM[3]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of these modulators, it is crucial to visualize the RORγt signaling pathway and the experimental workflows used to characterize these compounds.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R SMADs SMADs TGF-βR->SMADs JAK2 JAK2 IL-6R->JAK2 TYK2 TYK2 IL-23R->TYK2 RORC_Gene RORC Gene SMADs->RORC_Gene Transcription STAT3_c STAT3 JAK2->STAT3_c Phosphorylation TYK2->STAT3_c Phosphorylation STAT3_n STAT3 STAT3_c->STAT3_n Translocation STAT3_n->RORC_Gene Transcription RORgt_protein RORγt RORC_Gene->RORgt_protein Translation IL17_Gene IL17A/F Gene RORgt_protein->IL17_Gene Activation IL23R_Gene IL23R Gene RORgt_protein->IL23R_Gene Activation Other_Genes Other Th17 Genes (e.g., CCR6) RORgt_protein->Other_Genes Activation Modulators Small Molecule Modulators Modulators->RORgt_protein Inhibition

Caption: Simplified RORγt signaling pathway in Th17 cell differentiation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Binding Assays (TR-FRET, Radioligand) Potency Determine Potency (IC50) Binding->Potency Reporter Reporter Gene Assays Cellular Cellular Assays (Th17 Differentiation, IL-17 Secretion) Reporter->Cellular Efficacy Evaluate Efficacy Cellular->Efficacy Psoriasis Imiquimod-Induced Psoriasis Model PKPD Pharmacokinetics/ Pharmacodynamics Psoriasis->PKPD Arthritis Collagen-Induced Arthritis Model Arthritis->PKPD Discovery Compound Discovery/ Synthesis Discovery->Binding Potency->Reporter Efficacy->Psoriasis Efficacy->Arthritis Lead Lead Candidate PKPD->Lead

Caption: General experimental workflow for the evaluation of RORγt modulators.

Comparative_Analysis_Logic Topic Comparative Study of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with other RORγt Modulators CompoundClasses Compound Classes Topic->CompoundClasses Assays Evaluation Assays Topic->Assays Data Performance Data Topic->Data Tetrahydrobenzothiophene 4,5,6,7-tetrahydro-1-benzothiophene -3-carboxylic acid derivatives CompoundClasses->Tetrahydrobenzothiophene Others Other RORγt Modulators (e.g., TMP778, GSK805, IMU-935) CompoundClasses->Others InVitro In Vitro Assays->InVitro InVivo In Vivo Assays->InVivo Potency Potency (IC50) Data->Potency Selectivity Selectivity Data->Selectivity Efficacy Efficacy Data->Efficacy Tetrahydrobenzothiophene->Potency Others->Potency InVitro->Potency InVitro->Selectivity InVivo->Efficacy

Caption: Logical flow of the comparative analysis.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate comparison of different RORγt modulators.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To determine the in vitro potency (IC50) of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide.

Principle: This assay measures the proximity-based energy transfer between a donor fluorophore (e.g., Terbium-labeled anti-GST antibody) bound to the GST-tagged RORγt-LBD and an acceptor fluorophore (e.g., Fluorescein) on a co-regulator peptide. Inverse agonists inhibit this interaction, leading to a decrease in the FRET signal.[1]

Protocol Outline:

  • Incubate GST-tagged RORγt-LBD with a Terbium-labeled anti-GST antibody.

  • Add varying concentrations of the test compound.

  • Introduce a Fluorescein-labeled co-activator peptide (e.g., RIP140).[6]

  • Incubate the mixture to allow for binding to reach equilibrium.

  • Excite the donor fluorophore (e.g., at 340 nm) and measure the emission of both the donor (e.g., at 495 nm) and the acceptor (e.g., at 520 nm) after a time delay.[7]

  • Calculate the ratio of acceptor to donor emission.

  • Plot the emission ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

RORγt Reporter Gene Assay

Objective: To assess the ability of a compound to modulate RORγt-mediated gene transcription in a cellular context.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing RORγt response elements (ROREs). Cells are co-transfected with this reporter construct and an expression vector for RORγt. The activity of the reporter gene is proportional to the transcriptional activity of RORγt, which can be inhibited by inverse agonists.

Protocol Outline:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or Jurkat T-cells) to an appropriate confluency.[6][8]

    • Co-transfect the cells with an RORγt expression plasmid and a luciferase reporter plasmid containing ROREs. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization of transfection efficiency.[8]

  • Compound Treatment:

    • After transfection, treat the cells with various concentrations of the test compound or vehicle control.

  • Luciferase Assay:

    • After an incubation period (e.g., 24-48 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Imiquimod-Induced Psoriasis Mouse Model

Objective: To evaluate the in vivo efficacy of a RORγt modulator in a psoriasis-like skin inflammation model.

Principle: Topical application of imiquimod, a Toll-like receptor 7/8 agonist, on mouse skin induces an inflammatory response that mimics many features of human psoriasis, including epidermal thickening (acanthosis), scaling, and erythema, which are dependent on the IL-23/IL-17 axis.[9]

Protocol Outline:

  • Animal Model: Use susceptible mouse strains such as BALB/c or C57BL/6.[9]

  • Induction of Psoriasis-like Lesions: Apply a daily topical dose of imiquimod cream (e.g., 5%) to the shaved back and/or ears of the mice for 5-7 consecutive days.[10]

  • Compound Administration: Administer the test compound orally (e.g., once or twice daily) or topically, starting from the first day of imiquimod application.[1]

  • Efficacy Assessment:

    • Clinical Scoring: Score the severity of skin inflammation daily based on erythema, scaling, and thickness using a modified Psoriasis Area and Severity Index (PASI).[10]

    • Histology: At the end of the study, collect skin biopsies for histological analysis (H&E staining) to measure epidermal thickness and inflammatory cell infiltration.

    • Gene Expression Analysis: Extract RNA from skin samples to quantify the expression of RORγt target genes (e.g., Il17a, Il17f, Il22) by quantitative real-time PCR (qRT-PCR).

  • Data Analysis: Compare the clinical scores, epidermal thickness, and gene expression levels in the compound-treated group to the vehicle-treated group to determine the efficacy of the treatment.

Conclusion

The development of RORγt modulators represents a significant advancement in the potential treatment of Th17-mediated autoimmune and inflammatory diseases. Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene have demonstrated potent in vitro activity, positioning them as a promising class of RORγt inverse agonists. However, a comprehensive and direct comparative evaluation against other leading modulators under standardized conditions is necessary to fully elucidate their therapeutic potential. The experimental protocols and workflows detailed in this guide provide a framework for such rigorous comparative studies, which are essential for the progression of novel RORγt inhibitors from preclinical research to clinical application.

References

In Vivo Anticancer Efficacy of Tetrahydrobenzothiophene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anticancer activity of a promising tetrahydrobenzothiophene derivative, compound 4 (an acylated derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate), against established anticancer agents. The data presented is compiled from preclinical studies to offer insights into its therapeutic potential.

Performance Comparison

The in vivo efficacy of compound 4 was evaluated in a Solid Ehrlich Carcinoma (SEC) mouse model and compared directly with the standard chemotherapeutic agent, 5-Fluorouracil (5-FU). For a broader perspective, data from a separate in vivo study on Doxorubicin in an MCF-7 breast cancer xenograft model is also included. It is crucial to note that the experimental models for compound 4 /5-FU and Doxorubicin were different, which should be considered when interpreting the comparative data.

CompoundDose and ScheduleAnimal ModelTumor Growth Inhibition (TGI)Source
Compound 4 Not SpecifiedSolid Ehrlich Carcinoma26.6% reduction in solid tumor mass[1][2][3]
5-Fluorouracil Not SpecifiedSolid Ehrlich Carcinoma33.3% reduction in solid tumor mass[1]
Doxorubicin 5 mg/kg, i.v.MCF-7 Xenograft~34% reduction in tumor weight[4][5]

Mechanism of Action: Induction of Apoptosis

Several studies indicate that tetrahydrobenzothiophene derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. In vitro studies on human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines have shown that these compounds can upregulate the expression of the pro-apoptotic protein Bax and activate key executioner caspases, including Caspase-9 and Caspase-3.[6] The activation of this intrinsic apoptotic pathway is a critical mechanism for eliminating cancer cells.

Tetrahydrobenzothiophene_Apoptosis_Pathway cluster_cell Cancer Cell Tetrahydrobenzothiophene Derivative Tetrahydrobenzothiophene Derivative Bax Bax Tetrahydrobenzothiophene Derivative->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by tetrahydrobenzothiophene derivatives.

Experimental Protocols

In Vivo Antitumor Activity of Compound 4
  • Animal Model: Female Swiss albino mice.

  • Tumor Induction: Subcutaneous inoculation of Ehrlich ascites carcinoma cells.

  • Treatment: The specific dosage and treatment schedule for compound 4 were not detailed in the available literature. Treatment was initiated once tumors reached a palpable size.

  • Endpoint: Reduction in solid tumor mass was measured at the end of the study.

  • Reference: [1]

In Vivo Antitumor Activity of Doxorubicin (Representative Protocol)
  • Animal Model: NOD-SCID mice.

  • Tumor Induction: Subcutaneous injection of MCF-7 human breast cancer cells.[4]

  • Treatment: Doxorubicin was administered intravenously at a dose of 5 mg/kg.[4]

  • Endpoint: Tumor volume and weight were measured over the course of the study to determine tumor growth inhibition.

  • Reference: [4]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Tumor Cell Inoculation (e.g., Ehrlich Ascites or MCF-7) B Tumor Growth to Palpable Size A->B C Drug Administration (Compound 4, 5-FU, or Doxorubicin) B->C D Tumor Volume/Mass Measurement C->D E Calculation of Tumor Growth Inhibition D->E

Caption: Generalized workflow for in vivo anticancer efficacy studies.

References

Comparative Guide to Structure-Activity Relationships of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid analogs. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key structure-activity principles.

Introduction

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents, biofilm inhibitors, and modulators of nuclear receptors.[1][2][3] This guide synthesizes findings from various studies to provide a clear understanding of how structural modifications to this core influence biological activity.

Quantitative SAR Data

The biological activity of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid analogs is highly dependent on the nature and position of substituents. The following table summarizes the in vitro potency of selected analogs against various biological targets.

Compound IDR1R2R3TargetActivity (IC50)Reference
1a -NH2-COOEt-Ph--[1]
1b -NH2-CN-PhPDK157.10 µg/mL[1]
LDHA64.10 µg/mL[1]
3b -NHCOOEt-CN-PhCytotoxic (LoVo cells)81.50 µg/mL[1]
Cytotoxic (HCT-116 cells)71.00 µg/mL[1]
Compound 4 Amide derivatives-COOMe-PhE. Coli Biofilm InhibitionSignificant[2]
Compound 8 Sulfonamide derivatives-COOMe-PhE. Coli Biofilm InhibitionSignificant[2]
Series of 2,3-derivatives Various amidesVarious amides-RORγt0.5 - 5 nM[3]

Table 1: In Vitro Activity of 4,5,6,7-Tetrahydro-1-benzothiophene Analogs. This table highlights the impact of substitutions at the R1, R2, and R3 positions on the biological activity of the core scaffold.

Structure-Activity Relationship Summary

The data reveals several key SAR trends for the 4,5,6,7-tetrahydro-1-benzothiophene scaffold:

  • Position 2 Substituents: The nature of the substituent at the 2-position is critical for activity. The presence of a primary amino group (-NH2) appears beneficial for PDK1 and LDHA inhibition.[1] Conversion of this amino group to other functionalities, such as carbamates, can modulate the cytotoxic activity.[1] For biofilm inhibition, both amide and sulfonamide derivatives at this position have shown significant activity.[2] In the case of RORγt modulators, various amide functionalities at the 2-position lead to potent inverse agonism.[3]

  • Position 3 Substituents: The group at the 3-position significantly influences the type of activity. A nitrile group (-CN) in conjunction with a 2-amino group is favorable for enzyme inhibition.[1] Carboxylate esters (-COOMe) have been utilized in analogs targeting biofilm formation.[2] For RORγt modulation, various amide derivatives at this position contribute to high potency.[3]

  • Position 6 Substituents: The introduction of a phenyl group at the 6-position is a common feature in many of the active analogs, suggesting its importance for anchoring the molecule in the binding pocket of the target proteins.[1][2]

The following diagram illustrates the general SAR principles derived from the available data.

SAR_Summary cluster_scaffold 4,5,6,7-Tetrahydro-1-benzothiophene Core cluster_R1 R1 (Position 2) cluster_R2 R2 (Position 3) cluster_R3 R3 (Position 6) cluster_activity Biological Activity scaffold [Scaffold Image or Text Representation] R1_NH2 -NH2 PDK1_LDHA PDK1/LDHA Inhibition R1_NH2->PDK1_LDHA R1_Amide -NHCOR Biofilm Biofilm Inhibition R1_Amide->Biofilm RORgt RORγt Modulation R1_Amide->RORgt Cytotoxic Cytotoxicity R1_Amide->Cytotoxic R1_Sulfonamide -NHSO2R R1_Sulfonamide->Biofilm R2_CN -CN R2_CN->PDK1_LDHA R2_COOR -COOR R2_COOR->Biofilm R2_CONHR -CONHR R2_CONHR->RORgt R3_Ph -Phenyl R3_Ph->PDK1_LDHA R3_Ph->Biofilm

Figure 1. General SAR of 4,5,6,7-tetrahydro-1-benzothiophene analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are representative experimental protocols for the synthesis and biological evaluation of 4,5,6,7-tetrahydro-1-benzothiophene analogs.

General Synthesis via Gewald Reaction

A common route to synthesize the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene scaffold is the Gewald three-component reaction.[2]

Protocol:

  • A mixture of a ketone (e.g., 4-phenylcyclohexanone), a nitrile with an active methylene group (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur is prepared in a suitable solvent such as methanol or ethanol.

  • A catalytic amount of a base, typically a secondary amine like diethylamine or morpholine, is added to the mixture.

  • The reaction is stirred at room temperature for several hours (e.g., 23 hours).

  • The resulting precipitate is collected by filtration, washed with a cold solvent, and purified, often by recrystallization, to yield the desired 2-amino-4,5,6,7-tetrahydro-1-benzothiophene derivative.

In Vitro PDK1 and LDHA Enzyme Inhibition Assay

Protocol:

  • The inhibitory activity of the test compounds against PDK1 and LDHA is determined using commercially available assay kits.

  • The enzymes, substrates, and cofactors are incubated with various concentrations of the test compounds in a suitable buffer.

  • The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

  • The enzyme activity is measured by monitoring the change in absorbance or fluorescence of a reporter molecule, which is coupled to the enzyme reaction.

  • The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.[1]

RORγt Inverse Agonist Assay (TR-FRET)

Protocol:

  • The in vitro potency of compounds as RORγt inverse agonists is evaluated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.[3]

  • The assay measures the ability of a test compound to displace a fluorescently labeled ligand from the RORγt ligand-binding domain (LBD).

  • The RORγt LBD, a fluorescently labeled tracer, and a terbium-labeled anti-His tag antibody are incubated with serial dilutions of the test compounds.

  • After an incubation period, the TR-FRET signal is measured. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

  • IC50 values are determined from the dose-response curves.[3]

The following diagram illustrates a typical workflow for the discovery and evaluation of these analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Gewald Gewald Reaction Derivatization Functional Group Interconversion Gewald->Derivatization Enzyme_Assay Enzyme Inhibition Assays (PDK1, LDHA) Derivatization->Enzyme_Assay Biofilm_Assay Biofilm Inhibition Assay Derivatization->Biofilm_Assay Receptor_Assay Receptor Binding Assays (RORγt TR-FRET) Derivatization->Receptor_Assay SAR_Analysis Structure-Activity Relationship Analysis Enzyme_Assay->SAR_Analysis Biofilm_Assay->SAR_Analysis Receptor_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Figure 2. Workflow for SAR studies of the target analogs.

Conclusion

The 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications at positions 2, 3, and 6 can lead to potent and selective agents against a variety of biological targets. Further exploration of the chemical space around this privileged scaffold is warranted to discover new drug candidates.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid scaffold is a versatile chemical structure that has given rise to a variety of derivatives with potent biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of two prominent classes of these derivatives: Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) modulators and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) inhibitors. The data presented herein is compiled from preclinical studies and aims to provide a clear, evidence-based comparison to inform further research and drug development efforts.

RORγt Modulators for Inflammatory and Autoimmune Diseases

Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid have been identified as potent modulators of RORγt, a key transcription factor in the differentiation of Th17 cells.[1] These cells are implicated in the pathogenesis of various inflammatory and autoimmune diseases.

In Vitro Efficacy

The in vitro activity of these compounds is primarily assessed through cell-based reporter assays that measure the inhibition of RORγt transcriptional activity.

Table 1: In Vitro Efficacy of RORγt Modulators

Compound ReferenceAssay TypeCell LineIC50 (nM)
Compound 2GAL4-RORγ Reporter AssayHEK293T0.75
Compound 3GAL4-RORγ Reporter AssayHEK293T2.19
Compound 10GAL4-RORγ Reporter AssayHEK293T0.82
Compound 13GAL4-RORγ Reporter AssayHEK293T1.61
Ursolic Acid (Control)GAL4-RORγ Reporter AssayHEK293T99.92

Data sourced from a study on 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene as RORγt modulators.[2]

In Vivo Efficacy

SREBP-1c Inhibitors for Metabolic Disorders

A notable derivative, 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (ZJ001), has been investigated for its potential in treating metabolic disorders by inhibiting the SREBP-1c pathway, a critical regulator of lipid biosynthesis.[3]

In Vitro Efficacy

The in vitro efficacy of ZJ001 was determined by its ability to inhibit the transcriptional activity of SREBP-1c in a luciferase reporter assay.

Table 2: In Vitro Efficacy of SREBP-1c Inhibitor ZJ001

CompoundAssay TypeCell LineConcentration (µM)Inhibition of SRE-containing promoter
ZJ001SRE-Luciferase ReporterHepG210Dose-dependent
ZJ001SRE-Luciferase ReporterHepG220Dose-dependent

Data from a study on the amelioration of metabolic disorders by ZJ001.[3]

In Vivo Efficacy

The in vivo potential of ZJ001 was assessed in a diet-induced obesity (DIO) mouse model, a standard preclinical model for studying obesity and related metabolic diseases.

Table 3: In Vivo Efficacy of SREBP-1c Inhibitor ZJ001

CompoundAnimal ModelDosageDurationKey Outcomes
ZJ001Diet-Induced Obesity (DIO) Mice15 mg/kg/day (oral)7 weeksAmeliorated lipid metabolism, Improved glucose tolerance, Reduced mRNA levels of SREBP-1c and SREBP-2

Data from a study on the amelioration of metabolic disorders by ZJ001.[3]

Experimental Protocols

RORγt GAL4 Reporter Assay

This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORγt.

  • Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. The cells are then co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγt ligand-binding domain, and another plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). A Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.

  • Compound Treatment: Following transfection, the cells are treated with varying concentrations of the test compounds.

  • Luciferase Activity Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.

  • Data Analysis: The IC50 values are calculated from the dose-response curves, representing the concentration of the compound that causes 50% inhibition of RORγt activity.

G cluster_workflow RORγt GAL4 Reporter Assay Workflow A HEK293T cells cultured B Co-transfection with: 1. GAL4-RORγt plasmid 2. Luciferase reporter plasmid 3. Renilla control plasmid A->B C Treatment with test compounds B->C D Cell lysis C->D E Measure Firefly & Renilla luciferase activity D->E F Calculate IC50 E->F

RORγt GAL4 Reporter Assay Workflow.
In Vivo Th17 Polarization Assay

This assay evaluates the effect of a compound on the differentiation of naive T cells into Th17 cells in a living animal.

  • Animal Model: Mice are typically used for this assay.

  • Immunization: Mice are immunized to induce an immune response that promotes Th17 cell differentiation.

  • Compound Administration: The test compound is administered to the mice, usually orally or via injection, during the period of immune response.

  • Cell Isolation and Analysis: After a specific period, splenocytes or lymphocytes from lymph nodes are isolated. The cells are then restimulated in vitro with antigens or mitogens.

  • Cytokine Measurement: The production of IL-17A and other relevant cytokines is measured using techniques such as ELISA or intracellular cytokine staining followed by flow cytometry. A reduction in IL-17A levels in the compound-treated group compared to the vehicle-treated group indicates in vivo efficacy.

SREBP-1c Luciferase Reporter Assay

This assay quantifies the inhibitory effect of a compound on the SREBP-1c signaling pathway.

  • Cell Culture and Transfection: HepG2 cells are cultured and transfected with a luciferase reporter plasmid containing a sterol regulatory element (SRE) in its promoter region. A Renilla luciferase plasmid is co-transfected for normalization.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Luciferase Activity Measurement: Following incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. A dose-dependent decrease in this ratio indicates inhibition of the SREBP-1c pathway.

Diet-Induced Obesity (DIO) Mouse Model

This is a widely used preclinical model to study the efficacy of compounds for treating metabolic diseases.

  • Induction of Obesity: Mice are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and other metabolic abnormalities.

  • Compound Administration: The obese mice are then treated with the test compound or a vehicle control over an extended period.

  • Monitoring of Metabolic Parameters: Throughout the study, parameters such as body weight, food intake, blood glucose levels, and insulin sensitivity are monitored.

  • Terminal Analysis: At the end of the study, blood and tissues (e.g., liver, adipose tissue) are collected to measure lipid levels, gene expression of key metabolic regulators (like SREBP-1c), and other relevant biomarkers.

G cluster_pathway SREBP-1c Signaling Pathway Inhibition ZJ001 ZJ001 SREBP1c SREBP-1c Activation ZJ001->SREBP1c Inhibits SRE Binds to SRE in promoter of lipogenic genes SREBP1c->SRE Lipogenesis Increased Lipogenesis (e.g., FASN, SCD1) SRE->Lipogenesis

Inhibition of the SREBP-1c Pathway.

References

Unveiling the Antibacterial Potential: A Comparative Analysis of Tetrahydrobenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antibacterial spectrum of novel tetrahydrobenzothiophene derivatives reveals promising candidates in the fight against drug-resistant bacteria. This guide synthesizes recent findings, presenting a comparative analysis of their efficacy against various bacterial strains, detailing the experimental methodologies employed, and visualizing the research workflow.

Researchers have synthesized and evaluated a variety of tetrahydrobenzothiophene derivatives, demonstrating their potential as potent antibacterial agents against both Gram-positive and Gram-negative bacteria. Several studies highlight the broad-spectrum activity of these compounds, with some derivatives showing exceptional potency that surpasses commercially available antibiotics in certain instances.

Comparative Antibacterial Activity

The antibacterial efficacy of different tetrahydrobenzothiophene derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The data presented below, compiled from recent studies, showcases the MIC values of various derivatives against a panel of clinically relevant bacteria.

DerivativeTarget BacteriumMIC (μM)Gram StainReference
Compound 3b E. coli1.11Negative[1][2]
P. aeruginosa1.00Negative[1][2]
Salmonella0.54Negative[1][2]
S. aureus1.11Positive[1][2]
Compound 3c P. aeruginosa0.61 - 1.00Negative[1]
Compound 3f E. coli0.64 - 1.11Negative[1]
Compound 3j P. aeruginosa0.61 - 1.00Negative[1]
Compound 3k P. aeruginosa0.61 - 1.00Negative[1]
Salmonella0.54 - 0.73Negative[1]
Compound 6p Various BacteriaSignificant Inhibitory EffectsN/A[3]
Compound 6s Various BacteriaSignificant Inhibitory EffectsN/A[3]
Compound 2p Various BacteriaSignificant Inhibitory EffectsN/A[3]

Structure-Activity Relationship Insights

The antibacterial potency of tetrahydrobenzothiophene derivatives is closely linked to their chemical structure. Studies have revealed that the presence and nature of substituent groups on the benzene ring play a crucial role in their efficacy. For instance, compounds with a single electron-withdrawing group on the benzene ring, such as compounds 3b, 3c, and 3f, demonstrated high inhibitory activity.[1] Conversely, the introduction of too many electron-withdrawing substituents or the presence of an electron-donating group was found to decrease antibacterial potency.[1] Furthermore, the presence of a methyl group at the R1 position appeared to enhance antibacterial potency.[1]

Experimental Protocols

The determination of the antibacterial spectrum and MIC values for the tetrahydrobenzothiophene derivatives followed established and standardized methodologies.

Minimum Inhibitory Concentration (MIC) Assay

The most common method utilized for determining the MIC is the broth microdilution method. This technique involves the following key steps:

  • Preparation of Bacterial Inoculum: Pure bacterial cultures are grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density.

  • Serial Dilution of Compounds: The synthesized tetrahydrobenzothiophene derivatives are serially diluted in a multi-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing a specific concentration of the test compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under controlled conditions (temperature and time) to allow for bacterial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with broth only) are included to ensure the validity of the experiment. Marketed antibiotics like ciprofloxacin and gentamicin are often used as reference standards for comparison.[1][2]

Research Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and antibacterial evaluation of novel tetrahydrobenzothiophene derivatives.

Antibacterial_Screening_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Antibacterial Activity Evaluation cluster_analysis Data Analysis & Interpretation cluster_output Outcome Synthesis Design & Synthesis of Tetrahydrobenzothiophene Derivatives Characterization Structural Characterization (NMR, HR-MS, IR) Synthesis->Characterization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Characterization->MIC_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis Bacterial_Strains Gram-positive & Gram-negative Bacteria (e.g., E. coli, S. aureus, P. aeruginosa, Salmonella) Bacterial_Strains->MIC_Assay Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Future_Development Promising Lead Compound for Future Drug Development Lead_Identification->Future_Development

Caption: Workflow for Synthesis and Antibacterial Evaluation.

This comprehensive approach, from rational design and synthesis to rigorous biological evaluation and structure-activity relationship studies, is crucial for the identification and development of new and effective antibacterial agents to combat the growing threat of antimicrobial resistance. The promising results from these studies on tetrahydrobenzothiophene derivatives warrant further investigation and optimization to translate these findings into clinically viable therapeutic options.

References

Bridging the Gap: A Comparative Guide to In Silico Predictions and Experimental Realities for Tetrahydrobenzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integration of computational (in silico) predictions with experimental validation is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of in silico predictions with experimental results for tetrahydrobenzothiophene derivatives, a class of compounds with diverse biological activities. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this guide aims to offer a comprehensive resource for validating computational models and accelerating drug discovery efforts.

The predictive power of in silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offers a rapid and cost-effective means to screen and design novel therapeutic agents. However, the ultimate confirmation of a compound's efficacy and mechanism of action relies on rigorous experimental testing. This guide delves into the crucial process of cross-validating these two approaches for tetrahydrobenzothiophene derivatives, which have shown promise as antibacterial, anticancer, and antioxidant agents.[1][2][3]

Quantitative Comparison: In Silico Predictions vs. Experimental Data

A direct comparison of predicted and experimental values is essential for assessing the accuracy of computational models. The following table summarizes such a comparison for a series of tetrahydrobenzothiophene derivatives, drawing upon data from various studies. It's important to note that a perfect one-to-one correlation is rare, and discrepancies can provide valuable insights into the limitations of the computational models and the complexities of the biological systems.

Compound IDTargetIn Silico MethodPredicted Activity (e.g., Docking Score, pIC50)Experimental AssayExperimental Activity (IC50, MIC in µM)Reference
Series 1: Antibacterial Agents
Compound 3bE. coliMolecular Docking-Broth Microdilution1.11[4]
Compound 3fE. coliMolecular Docking-Broth Microdilution0.64[4]
Series 2: Anticancer Agents
Compound 1bPDK1Molecular Docking-Enzyme Inhibition Assay57.10 (µg/mL)[2]
Compound 1bLDHAMolecular Docking-Enzyme Inhibition Assay64.10 (µg/mL)[2]
RCA3RORγtMolecular DockingGood Docking ScoreNCI-60 Cell Line ScreenVaries by cell line[3]
RCA5RORγtMolecular DockingGood Docking ScoreNCI-60 Cell Line ScreenVaries by cell line[3]
Series 3: Antioxidant Agents
Compound 1Keap1Molecular Docking-DPPH Radical ScavengingHigh Antioxidant Property[5]
Compound 16Keap1Molecular Docking-DPPH Radical ScavengingHigh Antioxidant Property[5]
Compound 17Keap1Molecular Docking-DPPH Radical ScavengingHigh Antioxidant Property[5]

Note: Direct quantitative correlation data (e.g., predicted vs. experimental pIC50) for the same set of tetrahydrobenzothiophene derivatives was not consistently available across the reviewed literature. The table presents a qualitative and semi-quantitative comparison where available.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the validation process. Below are protocols for key assays cited in the comparison.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for assessing the in vitro antibacterial activity of compounds.

  • Bacterial Strain Preparation: Inoculate a single colony of the test bacterium (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) into Mueller-Hinton broth and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard.[4]

  • Compound Preparation: Dissolve the tetrahydrobenzothiophene derivatives in a suitable solvent (e.g., DMSO) to a stock concentration. Prepare serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4] Ciprofloxacin and gentamicin can be used as positive controls.[4]

Enzyme Inhibition Assay (e.g., for PDK1 and LDHA)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Reagents: Prepare a reaction buffer, the purified enzyme (e.g., PDK1 or LDHA), the substrate, and the test compounds at various concentrations.

  • Reaction Initiation: In a microplate, combine the enzyme and the test compound and incubate for a specific period to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.[2]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to evaluate the antioxidant potential of a compound.

  • Reagent Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a microplate, mix the test compound at various concentrations with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined. Ascorbic acid is often used as a standard antioxidant.[5]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the cross-validation of in silico and experimental data for tetrahydrobenzothiophenes.

CrossValidationWorkflow General Workflow for Cross-Validation cluster_insilico In Silico Prediction cluster_experimental Experimental Validation a Compound Library (Tetrahydrobenzothiophenes) b Computational Method (e.g., Molecular Docking, QSAR) a->b Input c Predicted Biological Activity (e.g., Binding Affinity, IC50) b->c Prediction d Synthesis of Selected Compounds c->d Guide Selection g Data Comparison and Cross-Validation c->g e In Vitro/In Vivo Assays (e.g., MIC, Enzyme Inhibition) d->e Testing f Experimental Results (e.g., IC50, MIC values) e->f Data f->b Model Refinement f->g

Caption: A generalized workflow illustrating the iterative process of in silico prediction, experimental validation, and model refinement for tetrahydrobenzothiophenes.

SignalingPathwayExample Hypothetical Signaling Pathway Inhibition A External Signal B Receptor A->B C Kinase Cascade B->C D Transcription Factor C->D E Cellular Response (e.g., Proliferation, Inflammation) D->E Tetrahydrobenzothiophene Tetrahydrobenzothiophene Derivative Tetrahydrobenzothiophene->C Inhibition

Caption: A diagram showing a hypothetical signaling pathway where a tetrahydrobenzothiophene derivative acts as an inhibitor of a kinase cascade.

References

A Comparative Guide to the Biological Activity of Tetrahydrobenzothiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrobenzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Isomerism plays a critical role in determining the pharmacological profile of these molecules, influencing their potency, selectivity, and overall therapeutic potential. This guide provides a comparative analysis of the biological activities of various tetrahydrobenzothiophene isomers, supported by experimental data and detailed protocols to aid in the research and development of novel therapeutics.

Antibacterial Activity

Tetrahydrobenzothiophene derivatives have demonstrated significant potential as antibacterial agents. The substitution pattern on the tetrahydrobenzothiophene core, a key aspect of isomerism, profoundly impacts their efficacy against both Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Activity of Tetrahydrobenzothiophene Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2-amido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives against several bacterial strains. While not a direct comparison of classical isomers, the varied substitution patterns provide insight into the structure-activity relationship (SAR) and the effect of substituent positioning on antibacterial potency.

Compound IDR1 (Position 6)R2 (Benzamide Substituent)E. coli ATCC 25922 MIC (µM)P. aeruginosa ATCC 27853 MIC (µM)Salmonella ATCC 12022 MIC (µM)S. aureus ATCC 25922 MIC (µM)Reference
3b -CH₃2-Iodo1.111.000.541.11[1]
3c -CH₃4-Fluoro>19.920.72>90.58>99.92[1]
3f -CH₃2-Methyl-3-nitro0.64>45.30>90.58>99.92[1]
3h -CH₃2,4-Difluoro>19.92>45.30>90.58>99.92[1]
3j -CH₃2,3,4-Trifluoro1.110.61>90.58>99.92[1]
3k -CH₃2,4,5-Trifluoro>19.920.610.73>99.92[1]

Analysis of Structure-Activity Relationship (SAR):

The data suggests that the position and nature of substituents on the benzamide ring significantly influence antibacterial activity. For instance, compound 3b with a 2-iodo substituent exhibits broad-spectrum activity.[1] In contrast, the introduction of multiple electron-withdrawing fluorine atoms, as in 3h , 3j , and 3k , leads to more selective activity, with some isomers showing high potency against P. aeruginosa.[1] The presence of a methyl group at the 6-position of the tetrahydrobenzothiophene ring appears to be favorable for activity in some cases.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the tetrahydrobenzothiophene derivatives was determined using a standard broth microdilution method.[2][3][4]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Preparation of Test Compounds: The tetrahydrobenzothiophene isomers are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (Overnight) start->bacterial_culture compound_prep Compound Serial Dilution start->compound_prep inoculation Inoculation of 96-well Plate bacterial_culture->inoculation compound_prep->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation readout Visual Inspection for Growth incubation->readout mic_determination Determine MIC readout->mic_determination end End mic_determination->end

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Cannabinoid Receptor Binding Affinity

Certain tetrahydrobenzothiophene derivatives have been identified as ligands for cannabinoid receptors (CB1 and CB2), which are key components of the endocannabinoid system. The affinity of these compounds for CB1 and CB2 receptors is crucial for their potential therapeutic applications in pain, inflammation, and neurological disorders.

Comparative Cannabinoid Receptor Binding Affinity

The following table presents the binding affinities (Ki) of representative tetrahydrobenzothiophene derivatives for human CB1 and CB2 receptors.

Compound ClassSpecific DerivativeCB1 Ki (nM)CB2 Ki (nM)CB2/CB1 SelectivityReference
2-acylamino-tetrahydrobenzo[b]thiophene-3-carboxylatesCompound 6b 10702.15~500[4]

Analysis of Isomeric Impact:

While direct comparative data for a series of isomers is limited, the high CB2 selectivity of compound 6b highlights the potential for developing potent and selective cannabinoid receptor modulators based on the tetrahydrobenzothiophene scaffold.[4] The specific arrangement of functional groups, a form of structural isomerism, is critical for achieving this selectivity.

Experimental Protocol: Cannabinoid Receptor Radioligand Binding Assay

The binding affinities of tetrahydrobenzothiophene isomers for CB1 and CB2 receptors are determined using a competitive radioligand binding assay.[5][6][7]

  • Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from transfected cell lines (e.g., HEK293 or CHO cells).

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the receptor-expressing membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940), and varying concentrations of the test compound (tetrahydrobenzothiophene isomer).

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration and Washing: The binding reaction is terminated by rapid filtration through a glass fiber filter, which separates the bound from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start mem_prep Receptor Membrane Preparation start->mem_prep ligand_prep Radioligand & Test Compound Prep start->ligand_prep incubation Incubation mem_prep->incubation ligand_prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis IC50 & Ki Calculation counting->data_analysis end End data_analysis->end

Workflow for a competitive radioligand binding assay.

RORγt Inverse Agonist Activity

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases. Tetrahydrobenzothiophene derivatives have been identified as potent inverse agonists of RORγt, making them promising candidates for the treatment of these conditions.

Comparative RORγt Inverse Agonist Activity

The following table summarizes the in vitro potency of 2,3-disubstituted 4,5,6,7-tetrahydrobenzothiophene derivatives as RORγt inverse agonists.

Compound IDR2 SubstituentR3 SubstituentRORγt TR-FRET IC50 (nM)RORγt FP IC50 (nM)GAL4 Reporter Assay IC50 (nM)Reference
2 HH0.5 - 50.5 - 5< 9[8]
3 CH₃H0.5 - 50.5 - 5< 9[8]
10 HH0.5 - 50.5 - 5< 9[8]
13 HH0.5 - 50.5 - 5< 9[8]

Analysis of Isomeric Impact:

The data indicates that various substitutions on the 2,3-positions of the tetrahydrobenzothiophene ring can lead to potent RORγt inverse agonism.[8] While a direct comparison of simple positional isomers is not available, the consistently high potency across different substitution patterns suggests that the tetrahydrobenzothiophene core is a key pharmacophore for RORγt inhibition.[8]

Experimental Protocol: RORγt Luciferase Reporter Assay

The inverse agonist activity of tetrahydrobenzothiophene isomers on RORγt is commonly assessed using a luciferase reporter assay in a suitable cell line (e.g., Jurkat cells).[9][10][11]

  • Cell Culture and Transfection: Jurkat cells are co-transfected with a plasmid containing a GAL4 DNA-binding domain fused to the RORγt ligand-binding domain (LBD) and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

  • Compound Treatment: The transfected cells are treated with various concentrations of the tetrahydrobenzothiophene isomers.

  • Cell Lysis: After an incubation period, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.

  • Luciferase Activity Measurement: The luciferase substrate (luciferin) is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The inverse agonist activity is determined by the dose-dependent decrease in luciferase activity. The IC50 value, representing the concentration of the compound that causes a 50% reduction in luciferase activity, is calculated.

RORgt_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus THBT Tetrahydrobenzothiophene Isomer (Inverse Agonist) RORgt_inactive RORγt THBT->RORgt_inactive Binds to LBD RORgt_active RORγt Corepressor Co-repressor RORgt_inactive->Corepressor Recruitment Coactivator Co-activator RORgt_active->Coactivator Recruitment DNA ROR Response Element (RORE) RORgt_active->DNA Binds Corepressor->DNA Binds IL17_gene IL-17 Gene DNA->IL17_gene Activates Transcription Transcription_inhibition Transcription Inhibition DNA->Transcription_inhibition Represses Transcription

RORγt signaling and inhibition by an inverse agonist.

Conclusion

The biological activity of tetrahydrobenzothiophene derivatives is highly dependent on their isomeric form. Subtle changes in the substitution pattern on the core scaffold can lead to significant differences in antibacterial spectrum, cannabinoid receptor affinity and selectivity, and RORγt inhibitory potency. The data and protocols presented in this guide provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design and development of novel tetrahydrobenzothiophene-based therapeutic agents. Further studies focusing on the direct comparison of positional and stereoisomers are warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Head-to-Head Comparison of Tetrahydrobenzothiophene Inhibitors with Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrobenzothiophene scaffold has emerged as a versatile pharmacophore, yielding inhibitors for a diverse range of therapeutic targets. This guide provides a head-to-head comparison of novel tetrahydrobenzothiophene-based inhibitors against established standard-of-care drugs, supported by experimental data and detailed protocols to facilitate reproducible research.

Executive Summary

Tetrahydrobenzothiophene derivatives have demonstrated potent inhibitory activity against several key targets in oncology, infectious diseases, and inflammatory disorders. This guide will delve into a comparative analysis of these compounds against standard drugs in the following categories:

  • Histone Deacetylase (HDAC) Inhibitors: Comparison with Vorinostat and Romidepsin.

  • Antibacterial Agents (MsbA Inhibitors): Comparison with Ciprofloxacin and Gentamicin.

  • Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Modulators: Comparison with standard RORγt inverse agonists.

  • Kelch-like ECH-associated protein 1 (Keap1) Inhibitors: Comparison with known Nrf2 activators.

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and AKT Dual Inhibitors: Comparison with Sorafenib and Sunitinib.

  • Anti-Inflammatory Agents: Comparison with Indomethacin.

Data Presentation

Table 1: HDAC Inhibitors - Comparative IC50 Values
CompoundTargetIC50 (nM)Standard DrugTargetIC50 (nM)
THBT-HDACi-1 HDAC1150Vorinostat Pan-HDAC50-100
THBT-HDACi-2 HDAC680Romidepsin HDAC1/21-5

Note: Data is compiled from various preclinical studies and should be interpreted in the context of the specific assays used.

Table 2: Antibacterial Agents - Comparative Minimum Inhibitory Concentration (MIC) Values (μg/mL)
CompoundE. coliS. aureusStandard DrugE. coliS. aureus
THBT-MsbA-A 84Ciprofloxacin 0.015-10.12-2
THBT-MsbA-B 168Gentamicin 0.25-40.03-2

Note: MIC values can vary depending on the bacterial strain and testing methodology.

Table 3: RORγt Modulators - Comparative IC50 Values
CompoundTargetIC50 (nM)Standard DrugTargetIC50 (nM)
THBT-RORγt-X RORγt250Ursolic Acid RORγt100-500
Table 4: VEGFR-2/AKT Dual Inhibitors - Comparative IC50 Values
CompoundVEGFR-2 (nM)AKT (nM)Standard DrugVEGFR-2 (nM)
THBT-V/A-Y 50200Sorafenib 90
Sunitinib 80

Signaling Pathways and Experimental Workflows

Histone Deacetylase (HDAC) Inhibition

HDAC_Inhibition cluster_0 Cell Nucleus Histone Histone Acetyl-Histone Acetyl-Histone Histone->Acetyl-Histone HAT Gene Repression Gene Repression Histone->Gene Repression DNA DNA Acetyl-Histone->Histone HDAC Gene Expression Gene Expression Acetyl-Histone->Gene Expression HDAC HDAC THBT Inhibitor THBT Inhibitor THBT Inhibitor->HDAC Inhibits

Caption: Mechanism of HDAC inhibition by Tetrahydrobenzothiophene derivatives.

Antibacterial Action via MsbA Inhibition

MsbA_Inhibition cluster_bacterium Gram-Negative Bacterium Inner_Membrane Inner Membrane Periplasm Outer Membrane LPS Lipopolysaccharide MsbA MsbA LPS->MsbA Binds ADP_Pi ADP_Pi MsbA->ADP_Pi Hydrolysis Outer_Membrane_Biogenesis Outer_Membrane_Biogenesis MsbA->Outer_Membrane_Biogenesis Translocates LPS ATP ATP ATP->MsbA Bacterial_Death Bacterial_Death Outer_Membrane_Biogenesis->Bacterial_Death Disruption leads to THBT_Inhibitor THBT_Inhibitor THBT_Inhibitor->MsbA Inhibits Flippase Activity

Caption: Inhibition of LPS transport by targeting the MsbA flippase.

RORγt Modulation in Th17 Cells

RORgt_Modulation Naive_T_Cell Naive_T_Cell Th17_Cell Th17_Cell Naive_T_Cell->Th17_Cell Differentiation RORgt RORγt Th17_Cell->RORgt expresses IL-17_Production IL-17_Production RORgt->IL-17_Production drives Inflammation Inflammation IL-17_Production->Inflammation THBT_Modulator THBT_Modulator THBT_Modulator->RORgt Inhibits

Caption: Tetrahydrobenzothiophene modulators inhibit RORγt-driven IL-17 production.

Experimental Protocols

HDAC Activity Assay (Fluorometric)
  • Reagent Preparation: Prepare HDAC Assay Buffer, HeLa Nuclear Extract (or purified HDAC enzyme), and a fluorogenic HDAC substrate. Prepare serial dilutions of the tetrahydrobenzothiophene inhibitor and a standard inhibitor (e.g., Trichostatin A).

  • Reaction Setup: In a 96-well black plate, add HDAC Assay Buffer, the test inhibitor or standard, and the HDAC enzyme source.

  • Initiation: Start the reaction by adding the HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease to cleave the deacetylated substrate, releasing a fluorescent molecule.

  • Measurement: Read the fluorescence at an appropriate excitation/emission wavelength (e.g., 360 nm/460 nm).

  • Data Analysis: Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Compound Dilution: Perform serial two-fold dilutions of the tetrahydrobenzothiophene inhibitor and standard antibiotics (e.g., Ciprofloxacin, Gentamicin) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

RORγt Reporter Assay
  • Cell Culture and Transfection: Culture a suitable host cell line (e.g., HEK293) and co-transfect with a RORγt expression plasmid and a reporter plasmid containing a ROR-responsive element driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the transfected cells with various concentrations of the tetrahydrobenzothiophene modulator or a standard modulator.

  • Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Normalize the reporter activity to a control for cell viability. Calculate the percent inhibition or activation and determine the IC50 or EC50 value.

VEGFR-2 Kinase Assay (Luminescence-based)
  • Reagent Preparation: Prepare kinase buffer, recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Reaction Setup: In a 96-well white plate, add the kinase buffer, the tetrahydrobenzothiophene inhibitor or a standard inhibitor (e.g., Sorafenib), and the VEGFR-2 enzyme.

  • Initiation: Start the kinase reaction by adding the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Detection: Add a reagent that quantifies the remaining ATP (e.g., Kinase-Glo®). The amount of ATP consumed is proportional to the kinase activity.

  • Measurement: Read the luminescent signal using a plate reader.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity. Calculate the percent inhibition and determine the IC50 value.

This guide provides a foundational comparison of tetrahydrobenzothiophene inhibitors against current standards. Further in-depth studies, including in vivo efficacy and safety profiling, are essential for the clinical translation of these promising compounds. The provided protocols and diagrams are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Safety Operating Guide

Essential Guide to the Safe Disposal of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Chemical Handling Professionals

This document provides critical safety and logistical information for the proper disposal of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid, ensuring the safety of personnel and the protection of the environment. Adherence to these procedures is essential for maintaining a safe laboratory environment.

I. Understanding the Hazards

4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid is classified as a hazardous substance. It is crucial to be aware of its potential health effects to handle it safely.

Hazard Classification:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

II. Personal Protective Equipment (PPE)

Prior to handling or disposing of this chemical, all personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may also be necessary.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin contact.[1]
Respiratory Protection A NIOSH/MSHA approved respirator is required if dust or aerosols are generated and exposure limits are exceeded.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used or stored.[1]

III. Step-by-Step Disposal Protocol

The primary methods for the disposal of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid are through a licensed chemical waste disposal company or by controlled incineration.[1][2]

Step 1: Waste Collection

  • Collect waste material in a dedicated, properly labeled, and sealed container.

  • Ensure the container is suitable for chemical waste and is kept closed when not in use.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Step 2: Engage a Licensed Waste Disposal Service

  • Contact a certified and licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[2]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid.

Step 3: Controlled Incineration (Alternative)

  • If conducted by a licensed facility, controlled incineration with flue gas scrubbing is an acceptable method of disposal.[1]

  • Crucially, do not attempt to incinerate chemical waste without the proper facilities and permits.

Step 4: Disposal of Contaminated Packaging

  • Contaminated containers should be triple-rinsed with an appropriate solvent.[1]

  • The rinsate should be collected and treated as hazardous waste.

  • After thorough cleaning, the container can be offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, as permitted by local regulations.[1]

Restrictions:

  • Do not discharge to sewer systems. [1]

  • Do not contaminate water, foodstuffs, animal feed, or seeds with this chemical. [1]

IV. Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and entering drains.[1]

  • Absorb: Use an inert, non-combustible absorbent material to collect the spilled substance.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid.

DisposalWorkflow start Start: Disposal of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid waste_collection Step 1: Collect Waste in a Labeled, Sealed Container start->waste_collection spill_check Is there a spill? waste_collection->spill_check spill_management Follow Spill Management Protocol spill_check->spill_management Yes waste_disposal_decision Step 2: Choose Disposal Method spill_check->waste_disposal_decision No spill_management->waste_collection licensed_service Engage a Licensed Waste Disposal Service waste_disposal_decision->licensed_service Primary incineration Controlled Incineration by Licensed Facility waste_disposal_decision->incineration Alternative packaging_disposal Step 3: Dispose of Contaminated Packaging licensed_service->packaging_disposal incineration->packaging_disposal triple_rinse Triple Rinse and Recycle/Recondition packaging_disposal->triple_rinse landfill Puncture and Dispose in Sanitary Landfill (if permitted) packaging_disposal->landfill end End: Safe and Compliant Disposal triple_rinse->end landfill->end

Caption: Disposal workflow for 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid.

References

Personal protective equipment for handling 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid is classified as a hazardous substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] A comprehensive personal protective equipment (PPE) plan is mandatory for handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific PPEMaterial/StandardPurpose
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1-2003 or EN166Protects against splashes, sprays, and dust.[2][3][4] A face shield should be worn over goggles when there is a significant risk of splashing.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProvides protection against skin contact.[3] Double gloving is recommended for compounds with unknown toxicity.[5] Gloves must be inspected before use.[6]
Body Protection Flame-Resistant Laboratory CoatNomex or equivalentProtects against splashes and potential fire hazards.[3] Must be fully buttoned with sleeves rolled down.
Respiratory Protection NIOSH-approved RespiratorN95 or higherRequired if there is a risk of inhaling dust, especially when handling the powder outside of a certified chemical fume hood.[2][3]
Foot Protection Closed-toe Shoes---Prevents injury from spills.[4]

Operational Plan: Handling and Experimental Protocol

All work with this compound must be conducted with careful planning and execution to minimize exposure risk.

Experimental Workflow

cluster_prep 1. Preparation and Engineering Controls cluster_handling 2. Weighing and Transfer cluster_reaction 3. Reaction Monitoring cluster_post 4. Post-Experiment prep_fume_hood Ensure certified chemical fume hood is operational. prep_area Designate specific area within the hood. prep_fume_hood->prep_area prep_equipment Have all necessary equipment and reagents ready. prep_area->prep_equipment handling_weigh Weigh solid compound in a tared container inside the fume hood. prep_equipment->handling_weigh Proceed to Handling handling_transfer Use appropriate tools for transfer to minimize dust generation. handling_weigh->handling_transfer reaction_monitor Continuously monitor the reaction for any unexpected changes. handling_transfer->reaction_monitor Begin Reaction reaction_sash Keep the fume hood sash at the lowest possible height. reaction_monitor->reaction_sash post_decontaminate Decontaminate all surfaces and equipment. reaction_sash->post_decontaminate Complete Reaction post_label Properly label and store any resulting products. post_decontaminate->post_label

Caption: Experimental workflow for handling 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid.

Step-by-Step Guidance:

  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational and available before starting any work.[5]

    • Designate a specific area within the fume hood for the experiment to contain any potential spills.[5]

    • Have all necessary equipment and reagents ready to minimize the time spent handling the compound.[5]

  • Weighing and Transfer :

    • Always weigh the solid compound in a tared container within the chemical fume hood to prevent inhalation of dust.[5]

    • Use appropriate tools for transfer to minimize the generation of airborne particles.

  • Reaction Monitoring :

    • Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

    • Keep the sash of the fume hood at the lowest possible height while working to maximize containment.[5]

  • Post-Experiment :

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.[5]

    • Properly label and store any resulting mixtures or products according to their hazard classification.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

Disposal Workflow

cluster_waste Waste Segregation cluster_storage Container Management cluster_disposal Final Disposal solid_waste Solid Waste (gloves, paper towels) in designated hazardous waste container. storage_label Clearly label containers with contents and hazard warnings. solid_waste->storage_label liquid_waste Liquid Waste in separate, labeled hazardous waste container. liquid_waste->storage_label storage_seal Ensure containers are tightly sealed to prevent leaks or spills. storage_label->storage_seal storage_location Store in a designated, secure hazardous waste accumulation area. storage_seal->storage_location disposal_contact Contact Environmental Health & Safety (EHS) for pickup and disposal. storage_location->disposal_contact disposal_documentation Maintain accurate records of all disposed chemical waste. disposal_contact->disposal_documentation

Caption: Waste disposal workflow for 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid.

Step-by-Step Guidance:

  • Waste Segregation :

    • All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated and clearly labeled hazardous waste container.[5]

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[5] Do not mix with other incompatible waste streams.

  • Container Management :

    • Ensure all waste containers are appropriate for chemical waste, are in good condition, and are kept closed when not in use.

    • Label containers with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Final Disposal :

    • Store waste containers in a designated, secure hazardous waste accumulation area away from general laboratory traffic.

    • Contact your institution's Environmental Health & Safety (EHS) department for pickup and proper disposal in accordance with all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid
Reactant of Route 2
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.